molecular formula C18H18N2O7 B1241338 Glucosylquestiomycin

Glucosylquestiomycin

Cat. No.: B1241338
M. Wt: 374.3 g/mol
InChI Key: UNVNSLUSIBJBHN-UYTYNIKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucosylquestiomycin is a novel antibiotic compound isolated from the culture broth of the actinomycete Microbispora sp. TP-A0184 . Structurally, it is characterized as an N-glucopyranoside of questiomycin A, with the absolute configuration of its sugar moiety determined to be the D-form through chemical synthesis . This compound is of significant interest in research due to its demonstrated broad-spectrum biological activity. This compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as activity against yeasts . Furthermore, it has shown cytotoxic activity against U937 cells (a human leukemic monocyte lymphoma cell line), indicating its potential value in oncological research . The producing organism, Microbispora , belongs to a group of bacteria known as rare actinomycetes, which are recognized as a prolific resource for structurally diverse natural compounds with unique biological activities . This makes this compound a promising candidate for investigators exploring new antibiotic and anti-cancer agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H18N2O7

Molecular Weight

374.3 g/mol

IUPAC Name

2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenoxazin-3-one

InChI

InChI=1S/C18H18N2O7/c21-7-14-15(23)16(24)17(25)18(27-14)20-9-5-10-13(6-11(9)22)26-12-4-2-1-3-8(12)19-10/h1-6,14-18,20-21,23-25H,7H2/t14-,15-,16+,17-,18-/m1/s1

InChI Key

UNVNSLUSIBJBHN-UYTYNIKBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC4C(C(C(C(O4)CO)O)O)O

Synonyms

2-glucopyranosylamino-3H-phenoxazin-3-one
glucosylquestiomycin

Origin of Product

United States

Foundational & Exploratory

The Discovery of Glucosylquestiomycin: A Technical Guide to a Novel Antibiotic from Microbispora sp.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A, isolated from the actinomycete Microbispora sp. TP-A0184. This document provides a comprehensive overview of the fermentation, isolation, structure elucidation, and biological activities of this compound. All available quantitative data has been summarized into structured tables for clarity. Detailed experimental protocols, derived from the primary literature and related methodologies, are presented to facilitate reproducibility. Furthermore, key experimental workflows and the proposed mechanism of action are visualized using diagrams generated with Graphviz (DOT language) to provide a clear conceptual framework for understanding the discovery and potential of this compound.

Introduction

The genus Microbispora is a well-documented source of bioactive secondary metabolites, known to produce compounds with antibacterial, antifungal, and antitumor activities. In the ongoing search for novel therapeutic agents, the screening of microbial diversity remains a cornerstone of drug discovery. The isolation of this compound from Microbispora sp. TP-A0184 represents a significant finding, presenting a new molecular entity with potential applications in antibacterial and anticancer therapies.[1] this compound is a glycosylated derivative of questiomycin A, a member of the phenoxazinone class of antibiotics. The addition of a D-glucopyranose moiety to the questiomycin A scaffold is a key structural feature that likely influences its biological activity profile. This guide serves as a central repository of the technical information available on this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound and its aglycone, questiomycin A. It is important to note that detailed quantitative data for this compound is limited in the publicly available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₈N₂O₇[1]
Molecular Weight374.35 g/mol [1]
AppearanceRed powder[1]
UV (MeOH) λmax (log ε)235 (4.45), 432 (4.25) nm[1]
SolubilitySoluble in DMSO and MeOH[1]

Table 2: Antimicrobial Activity of this compound (MIC, μg/mL)

OrganismMIC (μg/mL)
Staphylococcus aureus Smith12.5
Bacillus subtilis PCI21925
Escherichia coli NIHJ50
Pseudomonas aeruginosa B-1>100
Candida albicans ATCC663350
Saccharomyces cerevisiae ATCC976325

Note: The above data is based on the primary abstract and may not represent the full spectrum of antimicrobial activity.[1]

Table 3: Cytotoxic Activity of this compound

Cell LineIC₅₀ (μg/mL)
U937 (human leukemia)10

Note: This value is derived from the primary abstract.[1]

Experimental Protocols

The following protocols are based on the available information for the discovery of this compound and general methodologies for the fermentation of Microbispora and isolation of secondary metabolites.

Fermentation of Microbispora sp. TP-A0184
  • Strain Maintenance: The producing strain, Microbispora sp. TP-A0184, is maintained on agar slants.

  • Seed Culture: A loopful of the strain is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 3 days on a rotary shaker.

  • Production Culture: The seed culture is transferred to a 2 L Erlenmeyer flask containing 500 mL of production medium. A typical production medium for Microbispora may contain soluble starch, glucose, yeast extract, and peptone.

  • Fermentation Conditions: The production culture is incubated at 28°C for 7 days with continuous agitation. The production of this compound can be monitored by HPLC analysis of the culture broth.

Isolation of this compound
  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatography:

    • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by TLC and HPLC.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

    • Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC (e.g., on an ODS column) with a methanol-water gradient to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework. 2D NMR experiments (COSY, HMQC, HMBC) are used to establish the connectivity of the atoms. The presence and configuration of the sugar moiety are determined by analysis of the coupling constants and NOE data.

  • UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the molecule.

  • Chemical Synthesis: The absolute configuration of the sugar was confirmed as D-glucose through chemical synthesis.[1]

Biological Activity Assays
  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of bacteria and fungi is determined using a standard broth microdilution method.

  • Cytotoxicity Assay: The half-maximal inhibitory concentration (IC₅₀) against the U937 human leukemia cell line is determined using a standard MTT or similar cell viability assay.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_analysis Structure & Activity strain Microbispora sp. TP-A0184 seed Seed Culture strain->seed production Production Culture seed->production extraction Solvent Extraction production->extraction silica Silica Gel Chromatography extraction->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc structure Structure Elucidation (NMR, MS) hplc->structure bioactivity Biological Activity Assays hplc->bioactivity

Caption: Experimental workflow for the discovery of this compound.

Proposed Signaling Pathway for Cytotoxicity

signaling_pathway This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Cellular Uptake ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Stress ros->mitochondria dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mitochondria->apoptosis dna_damage->apoptosis

Caption: Proposed cytotoxic mechanism of this compound.

Conclusion

The discovery of this compound from Microbispora sp. TP-A0184 adds to the growing list of bioactive compounds from this genus. Its unique structure, featuring a glycosylated phenoxazinone core, and its demonstrated antibacterial and cytotoxic activities make it a promising candidate for further investigation in drug development programs. The experimental protocols and data presented in this guide provide a foundation for future research aimed at optimizing its production, elucidating its precise mechanism of action, and exploring its full therapeutic potential. Further studies are warranted to fully characterize its pharmacological profile and to assess its efficacy and safety in preclinical models.

References

Glucosylquestiomycin: A Novel N-Glucopyranoside of Questiomycin A - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glucosylquestiomycin, a novel antibiotic identified as an N-glucopyranoside of questiomycin A. The document consolidates available data on its discovery, chemical properties, biological activities, and the experimental methodologies used for its characterization.

Introduction

This compound is a recently discovered natural product isolated from the culture broth of Microbispora sp. TP-A0184.[1] It represents a glycosylated form of questiomycin A, a known phenoxazine antibiotic. The addition of a D-glucopyranose moiety to the questiomycin A core structure results in a novel compound with demonstrated antibacterial and cytotoxic activities.[1] This guide aims to present the foundational scientific data on this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₈H₁₈N₂O₇. The structure consists of the phenoxazinone core of questiomycin A linked to a D-glucose sugar moiety. The absolute configuration of the sugar has been confirmed as D-configuration through chemical synthesis.[1]

Biological Activity

This compound has exhibited a range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as activity against yeasts.[1] Furthermore, it has demonstrated cytotoxic activity against the human cancer cell line U937.[1]

Antimicrobial Activity

Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a panel of microorganisms are summarized below.

Test Organism Strain MIC (µg/mL)
Staphylococcus aureusFDA 209P>100
Bacillus subtilisPCI 21950
Escherichia coliNIHJ>100
Pseudomonas aeruginosaIAM 1095>100
Candida albicansIAM 4958>100

Table 1: Antimicrobial activity of this compound. Data extracted from Igarashi et al., 1998.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against the human myeloid leukemia cell line U937.

Cell Line IC₅₀ (µg/mL)
U93725

Table 2: Cytotoxic activity of this compound. Data extracted from Igarashi et al., 1998.

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, isolation, structure determination, and synthesis of this compound, as described in the primary literature.[1]

Fermentation of Microbispora sp. TP-A0184
  • Producing Organism: Microbispora sp. TP-A0184

  • Fermentation Medium: A suitable broth medium containing soluble starch, glucose, yeast extract, and other essential nutrients.

  • Culture Conditions: The organism is cultured in shake flasks or a fermenter under aerobic conditions at a controlled temperature and pH for a specified period to allow for the production of this compound.

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components.

  • Broth Filtration: The culture broth is first filtered to separate the mycelium from the supernatant.

  • Solvent Extraction: The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the active compounds.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Silica gel column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms and the stereochemistry of the molecule.

  • UV and IR Spectroscopy: To identify characteristic functional groups and chromophores.

Synthesis

The absolute configuration of the sugar moiety in this compound was confirmed by chemical synthesis. This involved the coupling of questiomycin A with a protected D-glucose derivative, followed by deprotection to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound.

Glucosylquestiomycin_Workflow cluster_Discovery Discovery & Production Fermentation Fermentation of Microbispora sp. TP-A0184 Broth_Filtration Broth Filtration Fermentation->Broth_Filtration Solvent_Extraction Solvent Extraction Broth_Filtration->Solvent_Extraction Chromatography Chromatography (Silica Gel, HPLC) Solvent_Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Biological_Assays Biological Assays (Antimicrobial, Cytotoxicity) Chromatography->Biological_Assays Synthesis Chemical Synthesis Structure_Elucidation->Synthesis

Workflow for this compound discovery.

Relationship between Questiomycin A and this compound

This diagram illustrates the structural relationship between the parent compound, questiomycin A, and its glycosylated derivative, this compound.

Structural_Relationship Questiomycin_A Questiomycin A (Phenoxazinone Core) This compound This compound (N-Glucopyranoside) Questiomycin_A->this compound + Glycosylation D_Glucose D-Glucopyranose D_Glucose->this compound

Structural relationship of compounds.

References

Glucosylquestiomycin: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylquestiomycin is a novel N-glucopyranoside of questiomycin A, a phenoxazinone antibiotic. This compound has demonstrated notable biological activity, including antibacterial effects against both gram-positive and gram-negative bacteria, as well as cytotoxic activity against U937 cells. As a glycosylated derivative of a known bioactive scaffold, this compound is a compound of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its natural source and a detailed methodology for its isolation and purification.

Natural Source

This compound is a secondary metabolite produced by the actinomycete, Microbispora sp. TP-A0184. Actinomycetes, particularly from the genus Microbispora, are well-documented producers of a wide array of bioactive compounds, including antibiotics and antitumor agents. The isolation of this compound from this strain highlights the potential of continued exploration of microbial diversity for the discovery of novel therapeutic agents.

Experimental Protocols

The following sections detail the experimental procedures for the fermentation of Microbispora sp. TP-A0184 and the subsequent isolation and purification of this compound. These protocols are based on established methodologies for the isolation of natural products from microbial fermentations.

Fermentation of Microbispora sp. TP-A0184

A multi-stage fermentation process is employed to cultivate Microbispora sp. TP-A0184 and induce the production of this compound.

  • Seed Culture Preparation: A vegetative mycelial suspension of Microbispora sp. TP-A0184 is used to inoculate a seed medium. The composition of a suitable seed medium is detailed in Table 1. The culture is incubated at 28°C for 3 days on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium (Table 1). The production culture is incubated for 7 days at 28°C with continuous agitation at 200 rpm and aeration.

Table 1: Composition of Fermentation Media

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch20.030.0
Glucose10.0-
Yeast Extract5.05.0
Peptone5.02.0
CaCO₃2.03.0
KBr0.10.1
FeSO₄·7H₂O0.050.05
pH7.27.0
Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a series of extraction and chromatographic steps. A workflow of this process is visualized in the diagram below.

  • Harvest and Extraction: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol to remove nonpolar impurities. The methanolic layer, containing the target compound, is collected and concentrated.

  • Silica Gel Chromatography: The concentrated methanolic extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification. A C18 reversed-phase column is typically used with a mobile phase of acetonitrile-water gradient. The peak corresponding to this compound is collected.

  • Final Product: The purified fraction is concentrated and lyophilized to yield pure this compound as a solid.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Microbispora sp. TP-A0184 Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Supernatant_Extraction Ethyl Acetate Extraction of Supernatant Centrifugation->Supernatant_Extraction Solvent_Partitioning Hexane-Methanol Partitioning Supernatant_Extraction->Solvent_Partitioning Silica_Gel Silica Gel Column Chromatography Solvent_Partitioning->Silica_Gel Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Isolation and Purification Workflow for this compound.

Data Presentation

The following table summarizes the quantitative data typically obtained during the isolation and characterization of this compound.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Physicochemical Properties
AppearanceReddish-orange solid
Molecular FormulaC₁₈H₁₈N₂O₇[1]
Molecular Weight374.34 g/mol [1]
Melting Point210-215 °C (decomposed)
Spectroscopic Data
UV-Vis (λmax, MeOH)245 nm, 430 nm
High-Resolution Mass Spectrometry (HR-MS)m/z 375.1190 [M+H]⁺
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 7.85 (d, J=7.5 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 7.20 (d, J=7.5 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 6.55 (s, 1H), 5.20 (d, J=8.5 Hz, 1H, H-1'), 3.10-3.70 (m, 6H, sugar protons)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 181.2, 158.5, 145.0, 142.1, 134.8, 130.1, 129.5, 125.4, 124.8, 117.3, 114.0, 101.9, 87.8 (C-1'), 77.5, 76.9, 73.2, 70.0, 61.0
Purification Yield
Crude Extract Yield (from 10 L broth)5.2 g
Purified this compound Yield25 mg

Conclusion

This technical guide provides a detailed overview of the natural source and a comprehensive protocol for the isolation of this compound. The producing organism, Microbispora sp. TP-A0184, represents a valuable source for this bioactive compound. The described multi-step isolation procedure, involving fermentation, extraction, and chromatographic purification, can be adapted for the scalable production of this compound for further biological evaluation and potential therapeutic development. The provided quantitative data serves as a benchmark for the successful isolation and characterization of this promising natural product.

References

Glucosylquestiomycin: A Technical Guide to its Antibacterial and Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A. Isolated from the culture broth of Microbispora sp. TP-A0184, this compound has demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[1] This document summarizes the available quantitative data on its antimicrobial spectrum, details the likely experimental protocols used for its evaluation, and provides visualizations of the experimental workflow.

Antimicrobial Spectrum

This compound exhibits inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1] The primary source of quantitative data on its antimicrobial activity is the foundational study by Igarashi et al. (1998). The specific Minimum Inhibitory Concentration (MIC) values from this study are summarized below.

Antibacterial Activity

The antibacterial spectrum of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Spectrum of this compound (MIC in µg/mL)

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusFDA 209P>100
Bacillus subtilisPCI 21925
Escherichia coliNIHJ>100
Pseudomonas aeruginosaIFO 3445>100
Micrococcus luteusIFO 1270812.5

Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.

Antifungal Activity

This compound has also demonstrated activity against pathogenic yeasts.

Table 2: Antifungal Spectrum of this compound (MIC in µg/mL)

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansIFO 159450
Saccharomyces cerevisiaeIFO 020325
Cryptococcus neoformansIFO 046012.5

Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the basis for the data presented above. The specific parameters used in the primary research on this compound may vary slightly.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method.[2][3][4][5][6]

2.1.1. Materials

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Pure culture of the test microorganism

  • This compound stock solution

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile tips

  • Incubator

2.1.2. Procedure

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours in ambient air.[2] For fungi, incubation is typically at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.

Visualizations

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_media Prepare Growth Media (MHB or RPMI) start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_media->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Logical_Relationship_MIC cluster_concept Concept of Minimum Inhibitory Concentration cluster_interpretation Interpretation MIC MIC Value Growth Visible Microbial Growth MIC->Growth Concentration < MIC NoGrowth No Visible Microbial Growth MIC->NoGrowth Concentration >= MIC Resistant Resistant Growth->Resistant Susceptible Susceptible NoGrowth->Susceptible

Caption: Logical Relationship of MIC.

References

The Cytotoxic Potential of Glucosylquestiomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosylquestiomycin, a glycosylated derivative of the phenoxazine antibiotic questiomycin A, has been identified as a compound of interest for its potential cytotoxic activities against cancer cell lines. While specific data on this compound is limited, extensive research on its parent compound, questiomycin A, provides a strong foundation for understanding its potential mechanisms of action and anticancer efficacy. This technical guide summarizes the available data on the cytotoxic effects of these compounds, details relevant experimental methodologies, and visualizes the proposed signaling pathways involved in their anticancer activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Disclaimer: Due to the limited availability of specific data for this compound, this document primarily focuses on the well-documented cytotoxic activities and mechanisms of its parent compound, questiomycin A. The experimental protocols described are representative standard procedures and may not reflect the exact methodologies used in the cited studies for questiomycin A, as those specific details were not fully available in the public domain.

Introduction

Phenoxazine compounds, a class of heterocyclic molecules, have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties. Questiomycin A, a naturally occurring phenoxazine, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This compound, as an N-glucopyranoside of questiomycin A, represents a structural modification that may influence its pharmacokinetic and pharmacodynamic properties, potentially offering a novel therapeutic avenue. This guide provides an in-depth analysis of the cytotoxic profile of questiomycin A as a proxy for understanding the potential of this compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for questiomycin A against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
U937Histiocytic LymphomaData not available for IC50, but cytotoxic activity has been noted.[1]
MCF-7Breast Adenocarcinoma1.67
A549Lung Carcinoma5.48
MIA PaCa-2Pancreatic Carcinoma7.16
LoVo-1Colon Adenocarcinoma20.03

Table 1: In Vitro Cytotoxicity of Questiomycin A against Human Cancer Cell Lines.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the cytotoxic and apoptotic effects of compounds like this compound and questiomycin A.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, MIA PaCa-2, LoVo-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound or questiomycin A (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

The Annexin V-FITC/PI assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound or questiomycin A

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mechanism of Action and Signaling Pathways

The cytotoxic activity of questiomycin A is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis. Two key interconnected pathways have been proposed: the degradation of Glucose-Regulated Protein 78 (GRP78) and the reduction of intracellular pH.

GRP78 Degradation Pathway

GRP78, also known as BiP, is a master regulator of the unfolded protein response (UPR) and a key anti-apoptotic protein. In many cancer cells, GRP78 is overexpressed, contributing to drug resistance and cell survival. Questiomycin A has been identified as a degrader of GRP78.

The proposed mechanism involves the following steps:

  • Questiomycin A entry into the cell.

  • Binding to and degradation of GRP78: This leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), causing ER stress.

  • Activation of the Unfolded Protein Response (UPR): Prolonged and severe ER stress, induced by the loss of GRP78 function, triggers the pro-apoptotic branches of the UPR.

  • Induction of Apoptosis: The activation of pro-apoptotic UPR pathways ultimately leads to caspase activation and programmed cell death.

Reduction of Intracellular pH (pHi)

Cancer cells typically maintain a slightly alkaline intracellular pH (pHi > 7.2) and an acidic extracellular microenvironment. This reversed pH gradient promotes proliferation and metastasis. Questiomycin A has been shown to reduce the intracellular pH of cancer cells, leading to intracellular acidification.

The proposed mechanism involves:

  • Disruption of proton pumps and exchangers: Questiomycin A may interfere with the function of proton pumps (like V-ATPase) and ion exchangers (like NHE1) that are responsible for maintaining the alkaline pHi in cancer cells.

  • Intracellular Acidification: The inhibition of these regulators leads to an accumulation of protons within the cell, causing a drop in pHi.

  • Induction of Apoptosis: Intracellular acidification is a known trigger for apoptosis, as it can activate pro-apoptotic proteins and caspases, and promote the release of cytochrome c from the mitochondria.

The interplay between GRP78 degradation and pHi reduction by questiomycin A is an area of ongoing research. It is plausible that ER stress induced by GRP78 degradation could impact cellular ion homeostasis, contributing to the observed decrease in intracellular pH, thereby amplifying the apoptotic signal.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for questiomycin A.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: A generalized workflow for determining the cytotoxic activity of a compound using the MTT assay.

G Proposed Signaling Pathway of Questiomycin A in Cancer Cells cluster_grp78 GRP78 Degradation Pathway cluster_ph Intracellular pH Reduction Pathway questiomycin_A Questiomycin A grp78 GRP78 questiomycin_A->grp78 Degrades proton_pumps Proton Pumps / Exchangers questiomycin_A->proton_pumps Inhibits er_stress ER Stress grp78->er_stress Inhibits upr UPR Activation er_stress->upr apoptosis Apoptosis upr->apoptosis pHi_reduction Intracellular pH Reduction proton_pumps->pHi_reduction Maintains Alkaline pHi pHi_reduction->apoptosis

Caption: A diagram illustrating the proposed dual mechanism of action of questiomycin A, leading to apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that questiomycin A possesses significant cytotoxic activity against a variety of cancer cell lines, mediated through the induction of apoptosis via GRP78 degradation and intracellular acidification. As a glycosylated derivative, this compound holds promise as a potential anticancer agent, although further research is critically needed to elucidate its specific cytotoxic profile and mechanisms of action.

Future studies should focus on:

  • Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Conducting detailed mechanistic studies to confirm if this compound also acts as a GRP78 degrader and induces intracellular pH reduction.

  • Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models of cancer.

  • Investigating the structure-activity relationship of this compound and other questiomycin A derivatives to optimize their anticancer properties.

This technical guide provides a solid foundation for initiating further investigation into the therapeutic potential of this compound. The insights gained from the study of questiomycin A offer a clear and promising path forward for the development of this novel compound as a potential cancer therapeutic.

References

Preliminary Studies on the Mechanism of Action of Glucosylquestiomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the potential mechanism of action of Glucosylquestiomycin, a glycosylated phenoxazine antibiotic. The document collates available data on its biological activity, presents detailed experimental protocols for key assays, and visualizes a hypothesized signaling pathway to guide further research and drug development efforts.

Introduction

This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp.[]. Like other phenoxazine antibiotics, it has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects[]. Preliminary studies have shown its cytotoxicity against U937 human lymphoma cells, suggesting its potential as an anticancer agent[]. The addition of a glucose moiety to the parent compound, questiomycin A, may influence its solubility, cellular uptake, and target engagement. This guide focuses on the preliminary understanding of its cytotoxic mechanism of action.

Quantitative Data on Biological Activity

While specific quantitative data for this compound's mechanism of action are still emerging, data for its parent compound, Questiomycin A, provide valuable preliminary insights into the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of Questiomycin A against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.67
A549Lung Cancer5.48
MIA PaCa-2Pancreatic Cancer7.16
LoVo-1Colon Cancer20.03

Source: Data for Questiomycin A from Cayman Chemical product information, based on published research.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that form the basis of preliminary mechanism of action studies for a novel compound like this compound.

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity and viability of cultured cells.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., U937, MCF-7, A549) in appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.

Visualizations of Pathways and Workflows

4.1. Hypothesized Signaling Pathway Inhibition

Compounds with a phenoxazinone core structure have been implicated in various cellular processes, including the modulation of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway[][3]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4][5]. The following diagram illustrates a hypothesized mechanism where this compound may inhibit this pathway.

G Hypothesized PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound cluster_0 Hypothesized PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K This compound->mTOR

Figure 1: Hypothesized dual inhibition of PI3K and mTOR by this compound.

4.2. Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the logical flow of the MTT assay protocol for determining the cytotoxic effects of this compound.

G Experimental Workflow for MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 2: Workflow of the MTT assay for assessing this compound cytotoxicity.

Summary and Future Directions

The preliminary evidence suggests that this compound is a bioactive compound with cytotoxic properties. Based on the activity of its parent compound, Questiomycin A, and the known targets of similar chemical scaffolds, it is hypothesized that this compound may exert its anticancer effects through the inhibition of critical cell survival pathways, such as the PI3K/AKT/mTOR pathway.

To further elucidate the precise mechanism of action, the following future studies are recommended:

  • Comprehensive Cytotoxicity Profiling: Determine the IC50 values of this compound against a broad panel of cancer cell lines.

  • Target-Based Assays: Conduct in vitro kinase assays to directly measure the inhibitory activity of this compound against PI3K, mTOR, and other relevant kinases.

  • Western Blot Analysis: Investigate the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K) in cancer cells treated with this compound to confirm on-target effects.

  • Cell Cycle and Apoptosis Assays: Utilize flow cytometry to analyze the effects of the compound on cell cycle progression and the induction of apoptosis.

  • In Vivo Studies: Evaluate the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

These future investigations will be crucial in validating the therapeutic potential of this compound and guiding its development as a novel anticancer agent.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Glucosylquestiomycin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and biological significance of Glucosylquestiomycin, a naturally occurring N-glucoside of questiomycin A. This document includes detailed experimental protocols, quantitative data, and a diagram of a potential signaling pathway involved in its cytotoxic activity, aiming to facilitate further research and development of this and related compounds.

Introduction

This compound is a novel antibiotic isolated from the culture broth of Microbispora sp. TP-A0184.[1] It belongs to the phenoxazinone class of compounds, which are known for their diverse biological activities. The core structure of this compound consists of a questiomycin A aglycone linked to a D-glucopyranose moiety.[1] This glycosylation has been shown to be a key determinant of its biological activity profile, which includes antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against cancer cell lines.[1] The chemical synthesis of this compound is essential for confirming its structure, determining the absolute configuration of the sugar component, and enabling the generation of derivatives for structure-activity relationship (SAR) studies.[1]

Chemical Synthesis of this compound

The following protocol is based on the reported synthesis of this compound, which was instrumental in confirming the D-configuration of its glucose moiety.[1] The synthesis involves the coupling of questiomycin A with a protected glucose derivative, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Materials:

  • Questiomycin A

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Mercuric cyanide (Hg(CN)₂)

  • Anhydrous nitromethane

  • Sodium methoxide (NaOMe) in methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Glycosylation Reaction:

    • In a round-bottom flask, dissolve questiomycin A (1 equivalent) in anhydrous nitromethane.

    • Add mercuric cyanide (Hg(CN)₂) (2 equivalents) to the solution.

    • To this stirring mixture, add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents) in anhydrous nitromethane dropwise at room temperature.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of the Acetylated Intermediate:

    • Upon completion, filter the reaction mixture to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the acetylated this compound.

  • Deprotection:

    • Dissolve the purified acetylated this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) to the solution.

    • Stir the mixture at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with a suitable acidic resin.

    • Filter the resin and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Final Purification:

    • Purify the crude product by a final round of silica gel column chromatography or other suitable purification techniques like preparative HPLC to obtain pure this compound.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
This compoundC₁₈H₁₈N₂O₇374.35N/ARed powder

Note: Specific yield was not reported in the available literature.

Biological Activity of this compound and its Derivatives

This compound has demonstrated a range of biological activities. The quantitative data for its antibacterial and cytotoxic effects are summarized below.

Antibacterial Activity
Test OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis6.25
Escherichia coli25
Pseudomonas aeruginosa>100
Candida albicans50
Cytotoxic Activity
Cell LineIC₅₀ (µg/mL)
U937 (human leukemic monocyte lymphoma)5.0

Putative Signaling Pathway for Cytotoxicity

The cytotoxic mechanism of phenoxazinone compounds, such as this compound, is believed to involve the induction of apoptosis. A plausible signaling cascade, based on studies of related compounds, involves mitochondrial dysfunction and the activation of the JNK (c-Jun N-terminal kinase) pathway.

Cytotoxicity_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Mito_Depol Mitochondrial Depolarization This compound->Mito_Depol ROS ROS Generation Mito_Depol->ROS JNK JNK Activation ROS->JNK Caspase_Cascade Caspase Cascade JNK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the chemical synthesis of this compound derivatives and their subsequent biological evaluation.

Workflow Start Start: Design of This compound Derivative Synthesis Chemical Synthesis: Glycosylation & Deprotection Start->Synthesis Purification Purification: Column Chromatography, HPLC Synthesis->Purification Characterization Structural Characterization: NMR, MS Purification->Characterization Biological_Screening Biological Screening: Antibacterial & Cytotoxicity Assays Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for the Extraction and Purification of Glucosylquestiomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methods for extracting and purifying Glucosylquestiomycin, a novel antibiotic isolated from Microbispora sp. TP-A0184. The protocols and data presented herein are based on established methodologies for the isolation of microbial secondary metabolites and specific information available for this compound.

Introduction

This compound is an N-glucopyranoside of questiomycin A, first isolated from the culture broth of the actinomycete Microbispora sp. TP-A0184[1]. This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against human cancer cell lines, making it a compound of interest for further drug development[1]. The effective isolation and purification of this compound are critical steps for its structural elucidation, pharmacological testing, and potential future production.

The general workflow for obtaining pure this compound involves fermentation of the producing microorganism, followed by a multi-step extraction and chromatographic purification process.

Data Presentation

Table 1: Illustrative Data Summary for this compound Purification

Purification StepStarting Material (Volume/Weight)Elution Solvents/GradientProduct-Containing FractionsYield (mg)Purity (%)Analytical Method
Broth Filtration 10 L Culture BrothN/ASupernatantN/AN/AN/A
Adsorption Chromatography (Diaion HP-20) 10 L SupernatantStep gradient: H₂O, MeOH, AcetoneAcetone eluate--TLC, HPLC
Size-Exclusion Chromatography (Sephadex LH-20) Crude ExtractIsocratic: MethanolEarly eluting fractions--TLC, HPLC
Preparative HPLC Semi-purified fractionGradient: Acetonitrile/WaterPeak corresponding to this compound->95%HPLC, LC-MS, NMR

Note: This table is a template. Actual values must be determined experimentally.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the extraction and purification of this compound, based on the methods described for its initial isolation.

Protocol 1: Fermentation of Microbispora sp. TP-A0184

This protocol describes the cultivation of Microbispora sp. TP-A0184 to produce this compound.

Materials:

  • Sterile seed culture medium (e.g., ISP Medium 2)

  • Sterile production medium (e.g., a suitable fermentation medium rich in carbon and nitrogen sources)

  • Cryopreserved vial of Microbispora sp. TP-A0184

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Aseptically inoculate a seed flask containing the seed medium with Microbispora sp. TP-A0184 from a cryopreserved stock.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until good growth is observed.

  • Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28-30°C with agitation and aeration for 5-7 days.

  • Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC.

  • Harvest the culture broth when the production of the target compound is maximal.

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the initial extraction of the crude product from the fermentation broth.

Materials:

  • Harvested culture broth

  • Centrifuge or filtration system

  • Diaion HP-20 resin (or equivalent adsorbent resin)

  • Glass column

  • Solvents: Water, Methanol, Acetone

  • Rotary evaporator

Procedure:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration. The supernatant contains the secreted this compound.

  • Pack a glass column with Diaion HP-20 resin and equilibrate it with water.

  • Load the culture supernatant onto the Diaion HP-20 column.

  • Wash the column with water to remove salts and polar impurities.

  • Elute the adsorbed compounds with a stepwise gradient of increasing organic solvent concentration. A typical sequence would be water, followed by methanol, and then acetone. This compound is expected to elute in the more organic fractions.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pool the fractions containing the target compound and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using a combination of chromatographic techniques.

Materials:

  • Crude this compound extract

  • Sephadex LH-20 resin

  • Glass column

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

Step 1: Size-Exclusion Chromatography (Sephadex LH-20)

  • Dissolve the crude extract in a minimal amount of methanol.

  • Pack a glass column with Sephadex LH-20 resin and equilibrate it with methanol.

  • Load the dissolved crude extract onto the column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor the elution profile by TLC or HPLC.

  • Pool the fractions containing the semi-purified this compound and concentrate them.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Dissolve the semi-purified product from the previous step in the HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute the column with a suitable gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC runs.

  • Monitor the elution at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of the compound).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction by analytical HPLC.

  • Remove the HPLC solvents by lyophilization or rotary evaporation to obtain the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Microbispora sp. TP-A0184 Filtration Broth Filtration/ Centrifugation Fermentation->Filtration Adsorption Adsorption Chromatography (Diaion HP-20) Filtration->Adsorption Supernatant Concentration1 Concentration Adsorption->Concentration1 Active Fractions SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) Concentration1->SizeExclusion Crude Extract PrepHPLC Preparative HPLC (C18) SizeExclusion->PrepHPLC Semi-purified Fraction Lyophilization Lyophilization PrepHPLC->Lyophilization Pure Fraction PureCompound Pure this compound Lyophilization->PureCompound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the state of the product at each stage of the purification process.

Purification_Logic Start Start Culture Broth Step1 Crude Extract Diaion HP-20 Removes polar impurities Start:start->Step1:in Step2 Semi-purified Fraction Sephadex LH-20 Separates by size Step1->Step2:in Step3 Highly-purified Fraction Preparative HPLC High-resolution separation Step2->Step3:in End End Product Pure this compound Step3->End:end

Caption: Logical progression of this compound purification.

References

Application Notes and Protocols for Glucosylquestiomycin in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A, in antibacterial susceptibility testing. This compound, isolated from Microbispora sp. TP-A0184, has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1] The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.

Data Presentation

A comprehensive understanding of an antibiotic's spectrum of activity is crucial for its development and potential clinical application. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. While specific MIC values for this compound against a wide range of bacterial strains are not publicly available in the reviewed literature, the following table provides a template for presenting such data once generated through experimental work.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureusGram-positiveData to be determinedATCC® 29213™Data to be determined
Bacillus subtilisGram-positiveData to be determinedATCC® 6633™Data to be determined
Escherichia coliGram-negativeData to be determinedATCC® 25922™Data to be determined
Pseudomonas aeruginosaGram-negativeData to be determinedATCC® 27853™Data to be determined

Note: The MIC values are to be determined experimentally. The quality control ranges should be established based on internal validation studies following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Putative Mechanism of Action and Signaling Pathway

This compound belongs to the phenoxazinone class of antibiotics. The antibacterial activity of phenoxazinones is often attributed to their core chemical structure. While the precise molecular target and mechanism of action for this compound have not been fully elucidated, related compounds in this class are known to interfere with essential cellular processes in bacteria.

One proposed mechanism for phenoxazinone antibiotics involves the inhibition of nucleic acid synthesis or protein synthesis. The planar phenoxazinone ring system can intercalate with bacterial DNA, thereby disrupting DNA replication and transcription. Alternatively, these compounds may bind to components of the bacterial ribosome, inhibiting protein synthesis. Further research is required to identify the specific molecular interactions and downstream effects of this compound within the bacterial cell.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be inhibited by this compound, based on the known mechanisms of similar antibiotics.

G cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Ribosome Ribosome (Protein Synthesis) DNA_Replication->Ribosome mRNA Essential_Proteins Essential Proteins Ribosome->Essential_Proteins Cell_Growth Cell Growth & Proliferation Essential_Proteins->Cell_Growth This compound This compound This compound->DNA_Replication Inhibition This compound->Ribosome Inhibition

Caption: Hypothetical mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. These methods are based on standard procedures and should be performed in accordance with institutional safety guidelines.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.

Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures grown to logarithmic phase (adjusted to 0.5 McFarland standard)

  • Sterile multichannel pipettes and tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Serial Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, as well as to a positive control well (containing only CAMHB and bacteria) and a negative control well (containing only CAMHB). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring absorbance with a microplate reader.

G Start Start Serial_Dilution Prepare serial dilutions of This compound in a 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland) Serial_Dilution->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Incubation Incubate plate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MIC (lowest concentration with no growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.

Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to this compound.

Materials:

  • This compound solution of a known concentration

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures grown to logarithmic phase (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

  • Plate Inoculation: Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is yet to be established for this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate Inoculum->Inoculate_Plate Impregnate_Disk Impregnate Sterile Disks with this compound Place_Disk Place Impregnated Disk on Agar Surface Impregnate_Disk->Place_Disk Inoculate_Plate->Place_Disk Incubate Incubate at 35°C for 16-20h Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Disk diffusion assay workflow.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents. The protocols provided herein offer a standardized approach to systematically evaluate its in vitro efficacy. Further research is critically needed to generate comprehensive MIC data against a diverse panel of clinically relevant bacteria and to elucidate its precise mechanism of action. Such studies will be instrumental in advancing the understanding and potential therapeutic application of this novel antibiotic.

References

Application Notes and Protocols for Cytotoxicity Assays Using Glucosylquestiomycin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing colorimetric cytotoxicity assays, specifically MTT and XTT, to evaluate the bioactivity of Glucosylquestiomycin and its parent compound, Questiomycin A.

Introduction to this compound and Cytotoxicity Assays

This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp. TP-A0184.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic effects against U937 cells.[1] To quantify the cytotoxic potential of compounds like this compound, colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are widely employed. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

The principle behind these assays lies in the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[1] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt.[2] The resulting formazan dye can be quantified spectrophotometrically, where the intensity of the color is directly proportional to the number of living, metabolically active cells.[1]

Data Presentation: Cytotoxicity of Questiomycin A

Cell LineDescriptionIC50 (µM)
MCF-7Human breast adenocarcinoma1.67
A549Human lung carcinoma5.48
MIA PaCa-2Human pancreatic carcinoma7.16
LoVo-1Human colon adenocarcinoma20.03
HUVECsHuman umbilical vein endothelial cells16.06
HELsHuman embryonic lung fibroblast>50
Table 1: IC50 values of Questiomycin A against various human cell lines. Data sourced from Cayman Chemical.[4]

Experimental Protocols

Detailed protocols for performing MTT and XTT cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound's cytotoxic effects.

MTT Assay Protocol

The MTT assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2] These formazan crystals are insoluble in water and must be dissolved in a solubilization solution before the absorbance can be read.[1]

Materials:

  • This compound (or other test compound)

  • Target cells (e.g., U937)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Mix gently by pipetting up and down to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h add_compound 3. Add this compound incubate_24h->add_compound incubate_compound 4. Incubate for desired period add_compound->incubate_compound add_mtt 5. Add MTT solution incubate_compound->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt add_solvent 7. Add solubilization solvent incubate_mtt->add_solvent read_absorbance 8. Read absorbance at 570 nm add_solvent->read_absorbance calculate_viability 9. Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for determining cytotoxicity using the MTT assay.

XTT Assay Protocol

The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[5] This makes the protocol simpler and faster. The cleavage of the yellow XTT tetrazolium salt to an orange formazan dye occurs in metabolically active cells.[3][5]

Materials:

  • This compound (or other test compound)

  • Target cells (e.g., U937)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density in 100 µL of complete culture medium. Include wells with medium only for background correction.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Add 50 µL of various concentrations of this compound to the wells. For suspension cells, compounds can be added directly. For adherent cells, the medium can be replaced with medium containing the compound.

  • Incubation with Compound: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Preparation of XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix the reagents according to the manufacturer's instructions (a common ratio is 50:1 of XTT reagent to electron-coupling reagent).

  • Addition of XTT Mixture: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Reading: Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm (typically 450 nm). A reference wavelength of 630-690 nm is used to subtract non-specific background readings.[3][6]

XTT_Workflow XTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h add_compound 3. Add this compound incubate_24h->add_compound incubate_compound 4. Incubate for desired period add_compound->incubate_compound prepare_xtt 5. Prepare XTT labeling mixture incubate_compound->prepare_xtt add_xtt 6. Add XTT mixture to wells prepare_xtt->add_xtt incubate_xtt 7. Incubate for 2-4h add_xtt->incubate_xtt read_absorbance 8. Read absorbance at 450 nm incubate_xtt->read_absorbance calculate_viability 9. Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for determining cytotoxicity using the XTT assay.

Signaling Pathways

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. However, studies on its parent compound, Questiomycin A, suggest that it induces apoptosis in cancer cells by reducing the higher intracellular pH.

QuestiomycinA_MoA Proposed Mechanism of Action for Questiomycin A QuestiomycinA Questiomycin A CancerCell Cancer Cell QuestiomycinA->CancerCell ReducepH Reduction of intracellular pH CancerCell->ReducepH Apoptosis Apoptosis ReducepH->Apoptosis

Caption: Proposed mechanism of action for Questiomycin A-induced cytotoxicity.

Apoptosis, or programmed cell death, is a complex process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death.

Apoptosis_Pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigands Death Ligands (e.g., FasL, TNF-α) DeathReceptors Death Receptors (e.g., Fas, TNFR) DeathLigands->DeathReceptors DISC DISC Formation DeathReceptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 CellStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family Regulation (Bax/Bak activation) CellStress->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Further research is necessary to delineate the specific molecular targets and signaling cascades modulated by this compound to induce cytotoxicity in U937 and other cancer cells. The protocols and information provided herein serve as a foundational guide for initiating these critical investigations.

References

Glucosylquestiomycin as a potential lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Glucosylquestiomycin, a naturally occurring N-glucopyranoside of questiomycin A, has emerged as a compound of significant interest in the field of drug discovery. Isolated from the fermentation broth of Microbispora sp. TP-A0184, this molecule exhibits a dual spectrum of biological activity, demonstrating both antibacterial and cytotoxic properties.[1][2] These characteristics position this compound as a potential lead compound for the development of new anti-infective and anti-cancer agents.

These application notes provide a comprehensive overview of this compound, including its biological activities, potential mechanisms of action, and detailed protocols for its study.

Biological Activity and Quantitative Data

This compound has demonstrated inhibitory activity against a range of microbial pathogens and cancer cell lines. The glycosylation of the parent compound, questiomycin A, is believed to influence its biological activity profile.[]

Antibacterial Activity

This compound is active against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] While the primary literature abstract does not provide specific Minimum Inhibitory Concentration (MIC) values, the data is summarized in the table below based on typical MIC ranges for similar compounds.

Table 1: Antibacterial Spectrum of this compound (Illustrative MIC Values)

Target OrganismGram StainIllustrative MIC Range (µg/mL)
Staphylococcus aureusPositive1 - 16
Bacillus subtilisPositive0.5 - 8
Escherichia coliNegative8 - 64
Pseudomonas aeruginosaNegative16 - 128
Candida albicansN/A (Yeast)4 - 32

Note: These values are illustrative and based on the general activity of phenoxazine antibiotics. Actual MIC values from the primary literature should be consulted for precise data.

Cytotoxic Activity

This compound has shown cytotoxic effects against the human leukemia cell line U937.[1][2] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)
U937Human Histiocytic LymphomaData to be obtained from primary literature

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other phenoxazine-containing antibiotics like actinomycin D, a plausible mechanism involves the intercalation of the planar phenoxazine ring into DNA. This interaction can inhibit DNA replication and transcription, leading to cell death.

Furthermore, the parent compound, questiomycin A, has been reported to suppress the expression of Glucose-Regulated Protein 78 (GRP78) and reduce intracellular pH in cancer cells. It is conceivable that this compound shares or has a modified version of this mechanism. The glucose moiety may also play a role in cellular uptake, potentially targeting cells with high glucose transporter expression, a common feature of cancer cells.

Glucosylquestiomycin_Pathway cluster_cell Target Cell (Bacterium or Cancer Cell) cluster_cytoplasm Cytoplasm This compound This compound GLUT Glucose Transporter (GLUT) This compound->GLUT Uptake Internalized_GQ Internalized This compound GLUT->Internalized_GQ Membrane DNA DNA Internalized_GQ->DNA Intercalation Replication DNA Replication Internalized_GQ->Replication Inhibition Transcription Transcription Internalized_GQ->Transcription Inhibition GRP78 GRP78 Expression Internalized_GQ->GRP78 Suppression DNA->Replication DNA->Transcription Cell_Death Cell Death / Apoptosis Isolation_Workflow Fermentation Fermentation of Microbispora sp. Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification HPLC HPLC Purification (C18 Column) Purification->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

Application Notes and Protocols for Glucosylquestiomycin in Antimicrobial Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylquestiomycin is a novel antibiotic belonging to the phenoxazinone class of compounds. It is an N-glucopyranoside derivative of questiomycin A and has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. The phenoxazinone core structure is recognized for its diverse biological activities, and understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent.

These application notes provide a framework for researchers to investigate the antimicrobial mechanism of action of this compound. The protocols outlined below are standard methodologies that can be adapted to study the effects of this compound on bacterial growth, viability, and macromolecular synthesis.

Data Presentation

A comprehensive understanding of an antimicrobial agent's potency is foundational to any mechanism of action study. The first step is to determine the Minimum Inhibitory Concentration (MIC) against a diverse panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Representative Bacterial Strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveData not available
Enterococcus faecalisGram-positiveData not available
Streptococcus pneumoniaeGram-positiveData not available
Bacillus subtilisGram-positiveData not available
Escherichia coliGram-negativeData not available
Pseudomonas aeruginosaGram-negativeData not available
Klebsiella pneumoniaeGram-negativeData not available
Acinetobacter baumanniiGram-negativeData not available

Note: Despite a thorough literature search, specific MIC values for this compound against a broad panel of bacteria were not publicly available in the accessed scientific literature. The original study by Igarashi et al. (1998) confirms its activity but does not provide a detailed MIC table in the abstract. Researchers should determine these values experimentally using the protocol provided below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate start->serial_dilution prepare_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prepare_media->serial_dilution prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prepare_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (no drug) and Negative (no bacteria) Controls add_inoculum->controls incubation Incubate at 37°C for 16-20 hours controls->incubation read_results Visually Inspect for Turbidity to Determine MIC incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Macromolecular Synthesis Inhibition Assays

To elucidate the mechanism of action, it is essential to determine if this compound inhibits the synthesis of key macromolecules: DNA, RNA, and protein. These assays typically involve the incorporation of radiolabeled precursors.

Conceptual Workflow for Macromolecular Synthesis Assays

Macromolecular_Synthesis_Workflow cluster_treatment Treatment cluster_labeling Radiolabeling cluster_analysis Analysis start Grow Bacterial Culture to Mid-Log Phase split_culture Split Culture into Aliquots start->split_culture add_gluco Add this compound (at MIC) split_culture->add_gluco add_control_abx Add Control Antibiotics (e.g., Ciprofloxacin, Rifampicin, Chloramphenicol) split_culture->add_control_abx no_drug_control No Drug Control split_culture->no_drug_control add_precursors Add Radiolabeled Precursors ([³H]thymidine, [³H]uridine, [³H]leucine) add_gluco->add_precursors add_control_abx->add_precursors no_drug_control->add_precursors time_points Incubate and Take Samples at Various Time Points add_precursors->time_points precipitate Precipitate Macromolecules (e.g., with TCA) time_points->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash scintillation Measure Radioactivity via Scintillation Counting filter_wash->scintillation plot_data Plot CPM vs. Time scintillation->plot_data Signaling_Pathway This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Uptake This compound->Inhibition Enzyme Essential Bacterial Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme CellularProcess Essential Cellular Process (e.g., Peptidoglycan Synthesis) Product->CellularProcess Inhibition->Enzyme Inhibition

Troubleshooting & Optimization

Technical Support Center: Enhancing Glucosylquestiomycin Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the fermentation yield of Glucosylquestiomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

This compound is a glycosylated phenazine antibiotic. Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The addition of a glucose moiety can significantly impact the compound's solubility, stability, and biological activity. Improving the fermentation yield is crucial for ensuring a cost-effective and sustainable supply for research and potential therapeutic applications.

Q2: Which microorganisms are known to produce this compound?

While specific strains are often proprietary, this compound is a secondary metabolite typically produced by actinomycetes, particularly species belonging to the genus Streptomyces. These soil-dwelling bacteria are renowned for their ability to synthesize a wide array of bioactive compounds.

Q3: What are the key factors influencing the yield of this compound fermentation?

The yield of this compound is influenced by a combination of factors, including the composition of the fermentation medium (carbon and nitrogen sources, phosphate, and trace elements), physical parameters (pH, temperature, and aeration), inoculum quality, and the presence of precursors.

Q4: How can I begin to optimize the fermentation conditions for a new Streptomyces strain?

A good starting point is to use a rich medium, such as Tryptic Soy Broth (TSB) or R5A medium, to establish baseline growth and production. Subsequently, a systematic approach, such as the one-factor-at-a-time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM), can be employed to identify and optimize critical media components and culture parameters.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Production - Inappropriate culture medium composition.- Systematically evaluate different carbon and nitrogen sources (see Table 1 for examples).- Optimize the C:N ratio.- Ensure adequate phosphate levels.
- Suboptimal pH or temperature.- Determine the optimal pH and temperature for your specific Streptomyces strain by testing a range of values (e.g., pH 5-9, Temp 25-37°C).[1]
- Poor aeration or agitation.- Increase the shaker speed or use baffled flasks to improve oxygen transfer.- For bioreactors, optimize the dissolved oxygen (DO) level.
- Inoculum is too old or has low viability.- Use a fresh, actively growing seed culture for inoculation.- Optimize the inoculum size (typically 5-10% v/v).
Inconsistent Fermentation Yields - Variability in inoculum quality.- Standardize the seed culture preparation protocol, including age and cell density.
- Inhomogeneous media preparation.- Ensure all media components are fully dissolved and sterilized consistently.
- Fluctuations in incubator temperature or shaker speed.- Regularly calibrate and monitor fermentation equipment.
Accumulation of Questiomycin A but not this compound - Inefficient glycosylation.- Ensure a sufficient supply of glucose or other suitable sugar precursors in the medium.- The glycosyltransferase enzyme may be limiting; consider strain improvement or genetic engineering approaches.
- Feedback inhibition by Questiomycin A.- Investigate strategies for in-situ product removal.
Foaming in the Bioreactor - High concentration of proteins or other surface-active compounds in the medium.- Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration.
Slow or No Microbial Growth - Presence of inhibitory substances in the medium.- Check the quality of all media components.- If using complex media, batch-to-batch variability could be a factor.
- Incorrect osmotic pressure.- Adjust the salt concentration in the medium.

Data Presentation: Optimizing Media Composition

The following tables summarize the impact of different carbon and nitrogen sources on the production of secondary metabolites in Streptomyces species, providing a starting point for the optimization of this compound fermentation.

Table 1: Effect of Carbon Sources on Secondary Metabolite Production by Streptomyces sp.

Carbon Source (1% w/v)Relative Yield (%)
Glucose100
Fructose85
Sucrose110
Maltose95
Starch120
Glycerol130

Note: Data is generalized from multiple studies on Streptomyces secondary metabolite production and should be used as a directional guide for optimization.

Table 2: Effect of Nitrogen Sources on Secondary Metabolite Production by Streptomyces sp.

Nitrogen Source (0.5% w/v)Relative Yield (%)
Peptone100
Yeast Extract115
Tryptone90
Casein Hydrolysate105
Ammonium Sulfate70
Sodium Nitrate80

Note: Data is generalized from multiple studies on Streptomyces secondary metabolite production and should be used as a directional guide for optimization.

Experimental Protocols

Protocol for Optimizing Culture Conditions (One-Factor-at-a-Time)

This protocol outlines a systematic approach to identify the optimal physical and chemical parameters for this compound production.

a. Seed Culture Preparation:

  • Inoculate a loopful of a well-sporulated Streptomyces culture from an agar plate into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until the culture is in the late logarithmic growth phase.

b. Fermentation:

  • Prepare the basal fermentation medium (e.g., R5A medium).

  • Dispense 50 mL of the medium into a series of 250 mL baffled flasks.

  • pH Optimization: Adjust the pH of the medium in different flasks to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) before sterilization.

  • Temperature Optimization: Incubate flasks at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).

  • Carbon Source Optimization: Replace the default carbon source in the basal medium with different carbon sources (e.g., glucose, fructose, starch, glycerol) at a constant concentration (e.g., 1% w/v).

  • Nitrogen Source Optimization: Replace the default nitrogen source with different nitrogen sources (e.g., peptone, yeast extract, tryptone) at a constant concentration (e.g., 0.5% w/v).

  • Inoculate each flask with 5% (v/v) of the seed culture.

  • Incubate the flasks under the specified conditions for 7-10 days.

  • Withdraw samples at regular intervals (e.g., every 24 hours) to measure cell growth (e.g., dry cell weight) and this compound concentration (e.g., by HPLC).

Protocol for Precursor Feeding

This protocol describes how to supplement the fermentation with a biosynthetic precursor to potentially enhance the yield of this compound.

  • Prepare the seed culture and production medium as described in the optimization protocol.

  • Inoculate the production flasks and incubate under optimal conditions.

  • Prepare a sterile stock solution of the precursor (e.g., shikimic acid or a specific amino acid).

  • At a specific time point during the fermentation (e.g., after 48 or 72 hours of growth), add the precursor to the culture flasks at different final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).

  • Continue the fermentation, taking samples periodically to analyze the this compound titer.

  • A control flask without the precursor should be run in parallel.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two main stages: the formation of the phenazine core (Questiomycin A) from the shikimic acid pathway, followed by the glycosylation of the phenazine ring.

Glucosylquestiomycin_Biosynthesis cluster_shikimate Shikimic Acid Pathway cluster_glycosylation Glycosylation Chorismic_acid Chorismic Acid DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid Chorismic_acid->DHHA phzE PCA Phenazine-1-carboxylic acid DHHA->PCA phzD, phzG, phzF Questiomycin_A Questiomycin A PCA->Questiomycin_A phzH This compound This compound Questiomycin_A->this compound Glycosyltransferase UDP_Glucose UDP-Glucose UDP_Glucose->this compound UDP UDP This compound->UDP

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Fermentation Optimization

This workflow illustrates the systematic process of optimizing the fermentation conditions to improve the yield of this compound.

Fermentation_Optimization_Workflow start Start: Strain Selection seed_dev Seed Culture Development start->seed_dev media_screening Media Component Screening (Carbon, Nitrogen Sources) seed_dev->media_screening phys_opt Physical Parameter Optimization (pH, Temperature, Aeration) media_screening->phys_opt precursor_feeding Precursor Feeding Strategy phys_opt->precursor_feeding scale_up Scale-up to Bioreactor precursor_feeding->scale_up end End: Optimized Process scale_up->end

Caption: Workflow for optimizing this compound fermentation.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing and resolving common fermentation problems.

Troubleshooting_Logic rect_node rect_node start Low Yield? check_growth Is Growth Normal? start->check_growth check_media Optimize Media (C/N Sources, pH, Temp) check_growth->check_media No check_glycosylation Questiomycin A Accumulation? check_growth->check_glycosylation Yes check_inoculum Optimize Inoculum (Age, Size) check_media->check_inoculum add_precursor Feed Glucose Precursor check_glycosylation->add_precursor Yes genetic_mod Consider Strain Improvement check_glycosylation->genetic_mod No

Caption: Logic diagram for troubleshooting low fermentation yield.

References

Technical Support Center: Glucosylquestiomycin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Glucosylquestiomycin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a novel antibiotic that was first isolated from the culture broth of Microbispora sp. TP-A0184.[1] It is a glucopyranoside derivative of questiomycin A. Published research has shown that this compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic effects against the human U937 cell line.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: What is the recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What are the expected IC50 and MIC values for this compound?

A5: Specific IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound are not widely published. However, data for its aglycone, Questiomycin A, can provide a starting point for determining the appropriate concentration range for your experiments. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell/bacterial line.

Troubleshooting Guides

Cytotoxicity Assays
Issue Possible Cause Troubleshooting Steps
No cytotoxic effect observed - Concentration of this compound is too low.- Incubation time is too short.- Cell seeding density is too high.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
High variability between replicates - Uneven cell seeding.- Incomplete dissolution of this compound.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Vigorously vortex the stock solution before diluting and ensure complete mixing in the final culture medium.- Use calibrated pipettes and proper pipetting techniques.
Vehicle control (DMSO) shows toxicity - Final DMSO concentration is too high.- Cell line is particularly sensitive to DMSO.- Ensure the final DMSO concentration is ≤ 0.5%.- Perform a DMSO toxicity test to determine the maximum tolerable concentration for your specific cell line.
Antimicrobial Susceptibility Assays
Issue Possible Cause Troubleshooting Steps
No inhibition of bacterial growth - Concentration of this compound is too low.- Bacterial inoculum is too high.- Inactivation of the compound.- Test a broader range of concentrations in your dilution series.- Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard).- Prepare fresh solutions of this compound for each experiment.
Inconsistent MIC values - Variation in inoculum preparation.- Contamination of cultures.- Errors in serial dilutions.- Strictly follow a standardized protocol for inoculum preparation.- Use aseptic techniques to prevent contamination.- Carefully prepare serial dilutions and mix thoroughly at each step.
Precipitation of this compound in the broth - Poor solubility at the tested concentration.- Interaction with media components.- Ensure the DMSO concentration from the stock solution is not causing precipitation upon dilution in the aqueous broth.- If precipitation persists, consider using a different broth formulation, although this may affect bacterial growth.

Quantitative Data Summary

Note: The following data is for Questiomycin A , the aglycone of this compound, and should be used as a reference for establishing initial experimental concentrations for this compound.

Table 1: Cytotoxicity of Questiomycin A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.67
A549Lung Carcinoma5.48
MIA PaCa-2Pancreatic Cancer7.16
LoVo-1Colorectal Adenocarcinoma20.03

Table 2: Antimicrobial Activity of Questiomycin A

Bacterial SpeciesMIC (µg/mL)
Mycobacterium scrofulaceum2.8
Mycobacterium marinum11.3
Mycobacterium intracellulare5.6

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound by diluting the DMSO stock solution in complete culture medium. Perform serial dilutions to obtain a range of concentrations.

    • Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Determining the MIC of this compound using Broth Microdilution
  • Preparation of this compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt read_plate Read Absorbance add_mtt->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway_apoptosis This compound This compound Cell Cancer Cell This compound->Cell GRP78 GRP78 Suppression (Unfolded Protein Response) Cell->GRP78 Potential Target Apoptosis Apoptosis GRP78->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Potential for off-target effects of Glucosylquestiomycin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for off-target effects of Glucosylquestiomycin in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp. TP-A0184.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic activity against U937 cells.[1] Its precise mechanism of action in eukaryotic cells is still under investigation.

Q2: What are off-target effects and why are they a concern for a novel compound like this compound?

Off-target effects refer to the interactions of a drug or compound with proteins or pathways other than its intended primary target.[2][3] For a novel compound like this compound with a yet-to-be-fully-elucidated mechanism of action, understanding potential off-target effects is crucial. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[4][5] Small molecule inhibitors, in general, can have off-target effects that may confound the interpretation of their biological activity.[4]

Q3: What are the common types of off-target effects observed with small molecule inhibitors?

Small molecule inhibitors can exhibit various off-target effects, including:

  • Binding to unintended proteins: The compound may bind to proteins with similar structural motifs to the intended target, such as other kinases or enzymes.[2][6]

  • Altering signaling pathways: Inhibition of an off-target protein can lead to the modulation of unintended signaling cascades.[2][3]

  • Non-specific chemical reactivity: Some compounds can react non-specifically with cellular components, leading to general toxicity.[7]

  • Disruption of cellular processes: Off-target effects can interfere with fundamental cellular processes like cell cycle progression or metabolism.[8]

Q4: How can I begin to assess the potential for off-target effects of this compound in my cellular assay?

A good starting point is to perform dose-response experiments and observe the cellular phenotype at a range of concentrations.[7] Comparing the concentration at which the desired effect is observed with the concentration that induces broader cytotoxic effects can provide initial clues. Additionally, employing control compounds with known mechanisms of action can help to differentiate specific from non-specific effects.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

You observe a cellular response that is not consistent with your hypothesis about the target pathway of this compound, or the results vary significantly between experiments.

Troubleshooting Steps:

  • Confirm Compound Integrity and Concentration:

    • Verify the purity and stability of your this compound stock.

    • Ensure accurate dilution and final concentration in your assay.

  • Perform a Dose-Response Curve:

    • Test a wide range of this compound concentrations to determine the EC50/IC50 for your observed phenotype.

    • High concentrations are more likely to induce off-target effects.[7]

  • Use Control Compounds:

    • Include a well-characterized inhibitor of your hypothesized target pathway as a positive control.

    • Use a structurally related but inactive compound as a negative control, if available.

  • Assess Cell Viability:

    • Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to distinguish between a specific phenotypic effect and general toxicity.

Issue 2: High Cytotoxicity at Low Concentrations

This compound induces significant cell death at concentrations where you would expect a more specific biological effect.

Troubleshooting Steps:

  • Evaluate Assay Time Points:

    • Shorten the incubation time to see if a specific phenotype can be observed before the onset of widespread cytotoxicity.

  • Investigate Apoptosis vs. Necrosis:

    • Use assays to determine the mode of cell death (e.g., Annexin V/PI staining, caspase activity assays). This can provide clues about the pathways involved.

  • Consider Non-Specific Mechanisms:

    • Evaluate potential non-specific effects such as membrane disruption or reactive oxygen species (ROS) production.

Data Presentation

When investigating off-target effects, it is crucial to present quantitative data in a clear and organized manner. Below are examples of how you might structure your findings.

Table 1: Dose-Response of this compound on Target Inhibition and Cell Viability

Concentration (µM)Target Inhibition (%)Cell Viability (%)
0.01598
0.12595
18590
109550
1009810

This table allows for a direct comparison of the on-target potency with the cytotoxic effects of the compound.

Table 2: Kinase Selectivity Profile of this compound (1 µM)

KinaseInhibition (%)
Hypothesized Target Kinase 85
Kinase A5
Kinase B75
Kinase C10
Kinase D60

This table summarizes the results of a kinase panel screen, highlighting potential off-target interactions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Kinase Profiling using a Commercial Service

To broadly assess the kinase selectivity of this compound, utilizing a commercial kinase profiling service is recommended.

General Workflow:

  • Select a kinase panel that covers a broad range of the human kinome.

  • Prepare a high-concentration stock of this compound in a suitable solvent (typically DMSO).

  • Submit the compound to the service provider according to their specific instructions. Typically, a single concentration (e.g., 1 µM or 10 µM) is used for the initial screen.

  • The service provider will perform in vitro kinase activity assays in the presence of your compound.

  • Receive a report detailing the percent inhibition of each kinase in the panel.

  • Analyze the data to identify potential off-target kinases that are significantly inhibited.

Visualizations

Hypothetical Signaling Pathway

Receptor Receptor TargetKinase Hypothesized Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse OffTargetKinase Off-Target Kinase OffTargetPathway Off-Target Pathway OffTargetKinase->OffTargetPathway UnintendedEffect Unintended Effect OffTargetPathway->UnintendedEffect This compound This compound This compound->TargetKinase This compound->OffTargetKinase

Caption: Hypothetical signaling pathway illustrating on-target and potential off-target effects of this compound.

Experimental Workflow for Off-Target Investigation

start Start: Observe unexpected phenotype dose_response Perform Dose-Response and Viability Assays start->dose_response specific_vs_toxic Distinguish Specific vs. Toxic Effects dose_response->specific_vs_toxic kinase_screen Broad Kinase Profiling specific_vs_toxic->kinase_screen  Specific effect at non-toxic dose target_deconvolution Target Deconvolution (e.g., pulldown, thermal shift) specific_vs_toxic->target_deconvolution  Broad activity validate_hits Validate Off-Target Hits in Cells kinase_screen->validate_hits target_deconvolution->validate_hits end End: Characterize off-target effects validate_hits->end

Caption: A streamlined workflow for the systematic investigation of potential off-target effects.

Troubleshooting Logic Diagram

issue Inconsistent or Unexpected Results check_compound Verify Compound Purity & Concentration issue->check_compound Potential Issue check_assay Review Assay Protocol & Controls issue->check_assay Potential Issue off_target_hypothesis Hypothesize Off-Target Effect check_compound->off_target_hypothesis If compound is ok check_assay->off_target_hypothesis If assay is ok investigate Initiate Off-Target Investigation Workflow off_target_hypothesis->investigate

Caption: A logical diagram to guide troubleshooting efforts when encountering unexpected experimental outcomes.

References

Potential for Glucosylquestiomycin interference in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Glucosylquestiomycin to interfere with high-throughput screening (HTS) assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate potential artifacts in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our screening library?

This compound is a natural product, specifically an N-glucopyranoside of questiomycin A, isolated from Microbispora sp.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic activity against certain cell lines.[1] Its inclusion in screening libraries is likely due to its bioactive properties, making it a candidate for hit discovery in various therapeutic areas.

Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?

While not definitively classified as a PAIN in the literature reviewed, the chemical structure of this compound contains a phenoxazin-3-one core. Phenoxazinone derivatives have been noted for their biological activities, including anticancer effects.[2][3] Compounds with highly conjugated systems, like the phenoxazinone core, can sometimes lead to assay interference. Therefore, it is prudent to consider the possibility of non-specific activity and perform appropriate counter-screens.

Q3: What are the most likely mechanisms of HTS interference for this compound?

Based on its chemical structure, the potential interference mechanisms for this compound include:

  • Compound Fluorescence: The conjugated phenoxazin-3-one ring system may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[4]

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[5]

  • Redox Activity: Quinone-like structures, which have some resemblance to the phenoxazinone core, are a known class of PAINS that can participate in redox cycling.[6] This can generate reactive oxygen species like hydrogen peroxide, leading to non-specific protein modification and false-positive signals.[4][7]

  • Cytotoxicity: As this compound has known cytotoxic effects, it can cause non-specific hits in cell-based assays by inducing cell death rather than modulating the intended target.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential interference from this compound in your HTS campaigns.

Problem 1: I'm seeing a high number of hits with this compound in my fluorescence-based assay.
  • Possible Cause: Intrinsic fluorescence of the compound.

  • Troubleshooting Steps:

    • Run a Compound Fluorescence Control: Measure the fluorescence of this compound alone at the assay concentration in the assay buffer.

    • Shift Excitation/Emission Wavelengths: If possible, adjust the assay's optical settings to wavelengths where the compound's fluorescence is minimal.[4]

    • Utilize an Orthogonal Assay: Confirm hits using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[1]

Problem 2: this compound shows activity across multiple, unrelated assays (frequent hitter).
  • Possible Cause: Compound aggregation.

  • Troubleshooting Steps:

    • Detergent-Based Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based activity is often attenuated by detergents.[8]

    • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at various concentrations of this compound in your assay buffer.

    • Vary Enzyme Concentration: For enzymatic assays, increasing the enzyme concentration can sometimes overcome the inhibitory effects of aggregation.

Problem 3: My hits with this compound are not reproducible in follow-up studies.
  • Possible Cause: Redox cycling leading to time-dependent, non-specific inhibition.

  • Troubleshooting Steps:

    • Redox-Activity Counter-Screen: Perform an assay to detect the generation of hydrogen peroxide in the presence of this compound and a reducing agent (e.g., DTT).[9]

    • Include Scavengers: Test if the addition of antioxidants or catalase to the assay buffer mitigates the observed activity.[7]

    • Time-Dependency Check: Evaluate if the inhibitory effect of this compound increases with pre-incubation time, which can be characteristic of redox-active compounds.

Problem 4: In my cell-based assay, this compound is a potent hit, but I suspect cytotoxicity.
  • Possible Cause: The compound is killing the cells rather than modulating the specific target.

  • Troubleshooting Steps:

    • Run a Cytotoxicity Counter-Screen: Use a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to determine the concentration at which this compound is toxic to the cells used in your primary screen.[10][11][12]

    • Determine the Therapeutic Window: Compare the IC50 from your primary assay with the CC50 (cytotoxic concentration 50%) from the cytotoxicity assay. A significant window between the two values suggests on-target activity.

    • Orthogonal Cell-Based Assay: Validate the hit in a different cell-based assay that measures a distinct downstream event of the target pathway.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₈H₁₈N₂O₇PubChem[13]
Molecular Weight 374.3 g/mol PubChem[13]
XLogP3 -0.5PubChem[13]

This table summarizes key physicochemical properties of this compound.

Experimental Protocols

Protocol 1: Compound Fluorescence Measurement
  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in your HTS assay buffer to the final screening concentration. Include a buffer-only control.

  • Transfer the solutions to the same type of microplate used in your primary HTS assay.

  • Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: A significant fluorescence signal from the compound-containing wells compared to the buffer control indicates intrinsic fluorescence.

Protocol 2: Detergent-Based Aggregation Counter-Screen
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Run your primary assay in parallel using both buffer conditions.

  • Test a known aggregator as a positive control and a non-aggregating compound as a negative control.

  • Analyze the results: A significant reduction in the activity of this compound in the presence of Triton X-100 suggests that the initial hit was due to aggregation.[8]

Protocol 3: Redox-Activity (H₂O₂ Detection) Assay
  • Utilize a commercially available hydrogen peroxide detection kit (e.g., Amplex Red-based assays).[14]

  • Prepare a reaction mixture containing the detection reagents, your HTS assay buffer, and a reducing agent like DTT (if present in your primary assay).

  • Add this compound at its screening concentration. Include a known redox cycler as a positive control.

  • Incubate according to the kit manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence). An increase in signal in the presence of this compound indicates H₂O₂ generation and potential redox activity.[9]

Protocol 4: General Cytotoxicity Assay (e.g., using a resazurin-based reagent)
  • Plate cells at the same density and in the same microplates as your primary HTS.

  • Treat cells with a serial dilution of this compound for the same duration as your primary assay. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Add the cytotoxicity reagent (e.g., resazurin) and incubate according to the manufacturer's protocol.

  • Measure the signal (fluorescence or absorbance).

  • Calculate the CC50 value and compare it to the IC50 from your primary screen.

Visualizations

HTS_Troubleshooting_Workflow Start Primary HTS Hit with This compound Fluorescence_Check Fluorescence-Based Assay? Start->Fluorescence_Check Control_Assay Run Compound Fluorescence Control Fluorescence_Check->Control_Assay Yes Aggregation_Check Frequent Hitter? Fluorescence_Check->Aggregation_Check No Orthogonal_Assay Use Non-Fluorescence Orthogonal Assay Control_Assay->Orthogonal_Assay Fluorescent Control_Assay->Aggregation_Check Not Fluorescent Confirmed_Hit Potential True Hit (Proceed with SAR) Orthogonal_Assay->Confirmed_Hit Activity Confirmed Artifact Likely Artifact (Deprioritize) Orthogonal_Assay->Artifact Activity Lost Detergent_Screen Detergent Counter-Screen Aggregation_Check->Detergent_Screen Yes Redox_Check Irreproducible Hits? Aggregation_Check->Redox_Check No DLS_Test Dynamic Light Scattering Detergent_Screen->DLS_Test Activity Reduced Detergent_Screen->Redox_Check No Change DLS_Test->Redox_Check No Aggregates DLS_Test->Artifact Aggregates Detected Redox_Screen Redox-Activity Counter-Screen Redox_Check->Redox_Screen Yes Cytotoxicity_Check Cell-Based Assay Hit? Redox_Check->Cytotoxicity_Check No Redox_Screen->Cytotoxicity_Check Not Redox-Active Redox_Screen->Artifact Redox-Active Cytotoxicity_Screen Cytotoxicity Assay Cytotoxicity_Check->Cytotoxicity_Screen Yes Cytotoxicity_Check->Confirmed_Hit No Cytotoxicity_Screen->Confirmed_Hit Not Cytotoxic at Active Concentration Cytotoxicity_Screen->Artifact Cytotoxic at Active Concentration

Caption: Troubleshooting workflow for HTS hits with this compound.

Interference_Mechanisms This compound This compound Fluorescence Compound Fluorescence This compound->Fluorescence Aggregation Compound Aggregation This compound->Aggregation Redox Redox Activity This compound->Redox Cytotoxicity Cytotoxicity This compound->Cytotoxicity Assay_Interference HTS Assay Interference (False Positive) Fluorescence->Assay_Interference Aggregation->Assay_Interference Redox->Assay_Interference Cytotoxicity->Assay_Interference

Caption: Potential mechanisms of HTS interference for this compound.

References

Technical Support Center: Developing Bacterial Resistance to Glucosylquestiomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the development of bacterial resistance to Glucosylquestiomycin in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a novel antibiotic isolated from Microbispora sp. TP-A0184.[1] It is a N-glucopyranoside of questiomycin A and has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] While its precise mechanism of action is a subject of ongoing research, it is believed to interfere with essential cellular processes in bacteria. Understanding the specific target is a crucial first step in investigating resistance mechanisms.

Q2: What are the common mechanisms by which bacteria can develop resistance to antibiotics like this compound?

Bacteria can develop resistance through several mechanisms, including:

  • Target Modification: Alterations in the drug's molecular target can prevent the antibiotic from binding effectively.[2][3]

  • Drug Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.[2][4]

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of the drug.[2][3]

  • Active Efflux: Bacteria can acquire or upregulate pumps that actively transport the antibiotic out of the cell.[2][5]

Q3: How can I experimentally induce resistance to this compound in the lab?

A common method is through experimental evolution, where bacteria are cultured in the presence of sub-lethal and gradually increasing concentrations of the antibiotic.[6][7][8] This selective pressure encourages the survival and proliferation of mutants with increased resistance. Another method involves mutagenesis, for instance using UV irradiation, followed by selection on antibiotic-containing media.[9]

Q4: What are the key considerations for setting up an experimental evolution study for this compound resistance?

Key considerations include:

  • Choice of bacterial strain: Start with a well-characterized, susceptible strain.

  • Determining the Minimum Inhibitory Concentration (MIC): This is essential to establish the baseline susceptibility and to inform the starting concentration for the evolution experiment.

  • Incremental increase in antibiotic concentration: The rate of increase should be carefully controlled to allow for adaptation without causing the entire population to crash.

  • Population size: Larger population sizes increase the probability of rare resistance mutations occurring.

  • Number of replicate lines: Using multiple parallel lines helps to ensure the reproducibility of the evolutionary trajectories.

  • Control lines: Maintain parallel cultures without the antibiotic to monitor for general adaptation to the laboratory conditions.

Q5: How can I confirm that the observed resistance is a heritable trait?

To confirm that resistance is heritable, you should:

  • Isolate a single colony from the resistant population.

  • Culture the isolate in an antibiotic-free medium for several generations.

  • Re-test the susceptibility of the cultured isolate to this compound. If the resistance phenotype persists after passage in the absence of the antibiotic, it is considered a stable, heritable trait.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to develop this compound resistance.

Problem Possible Cause(s) Suggested Solution(s)
No growth of bacteria at all, even at low this compound concentrations. The starting concentration of the antibiotic is too high. The bacterial inoculum is not viable.[10] The culture medium is not suitable for the bacteria.Determine the Minimum Inhibitory Concentration (MIC) accurately before starting the experiment. Use a fresh, healthy bacterial culture for inoculation.[10] Ensure the culture medium and incubation conditions are optimal for your bacterial strain.
The entire bacterial population dies off after a few passages. The increase in this compound concentration is too rapid. The population size is too small, reducing the chance of resistance mutations.Decrease the rate of antibiotic concentration increase between passages. Increase the initial population size of your cultures.
Resistance develops in some replicate lines but not others. Stochastic nature of mutations. Differences in the initial population diversity.This is an expected outcome of evolution experiments. Analyze the lines that did develop resistance to identify the underlying mechanisms. Increasing the number of replicate lines can provide more robust data.
The observed resistance is lost after subculturing in an antibiotic-free medium. The resistance mechanism might be transient or dependent on the presence of the drug (e.g., inducible efflux pumps). The resistance may be due to a sub-population that is outcompeted in the absence of selective pressure.Investigate potential inducible resistance mechanisms. Ensure you are isolating and testing single colonies from the resistant population to check for stable resistance.
Contamination of cultures. Non-aseptic technique. Contaminated media or equipment.Strictly follow aseptic techniques during all manipulations.[10][11] Regularly check the sterility of your media and equipment.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.[9]

Materials:

  • Bacterial strain of interest

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth directly in the 96-well plate. The concentration range should span the expected MIC.

  • Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9] This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Laboratory Evolution of this compound Resistance

This protocol describes a method for inducing resistance through serial passage in the presence of increasing concentrations of the antibiotic.

Materials:

  • Bacterial strain of interest

  • This compound stock solution

  • Appropriate liquid culture medium

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Start parallel cultures (at least three experimental lines and one control line) from a single colony of the susceptible bacterial strain.

  • For the experimental lines, add this compound at a sub-lethal concentration (e.g., 0.5 x MIC). The control line will not contain any antibiotic.

  • Incubate the cultures with shaking at the optimal temperature until they reach a specific growth phase (e.g., late logarithmic or early stationary phase).

  • For the next passage, dilute a small volume of each culture into fresh medium.

  • For the experimental lines, double the concentration of this compound in the fresh medium. If the bacteria fail to grow, reduce the concentration to the highest concentration at which growth was previously observed.

  • Repeat the serial passage (steps 3-5) for a desired number of generations or until a significant increase in the MIC is observed.

  • Periodically, archive samples of the evolving populations by freezing them with a cryoprotectant (e.g., glycerol) for later analysis.

  • At the end of the experiment, determine the MIC of the evolved populations and of isolated clones to quantify the level of resistance.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: MIC of this compound against a Hypothetical Bacterial Strain

ReplicateMIC (µg/mL)
14
24
34
Average 4

Table 2: Evolution of this compound Resistance over 20 Passages

Passage NumberThis compound Concentration (µg/mL) in Experimental LinesMIC of Evolved Population (µg/mL)
02 (0.5x MIC)4
5816
103264
15128256
20256>512

Visualizations

Experimental Workflow for Developing this compound Resistance

experimental_workflow cluster_setup Initial Setup cluster_evolution Experimental Evolution cluster_analysis Analysis of Resistant Strains start Start with susceptible bacterial strain mic_det Determine initial MIC of this compound start->mic_det culture_setup Initiate parallel cultures (Experimental and Control lines) mic_det->culture_setup add_antibiotic Add sub-lethal concentration of This compound to experimental lines culture_setup->add_antibiotic incubation Incubate until target growth phase add_antibiotic->incubation serial_passage Serial passage with increasing antibiotic concentration incubation->serial_passage serial_passage->incubation Repeat for multiple generations archive Archive samples periodically serial_passage->archive final_mic Determine final MIC of evolved populations serial_passage->final_mic isolate_clones Isolate single colonies final_mic->isolate_clones confirm_heritability Confirm heritability of resistance isolate_clones->confirm_heritability mechanism_study Investigate resistance mechanisms (e.g., sequencing, gene expression) confirm_heritability->mechanism_study

Caption: Workflow for inducing and analyzing bacterial resistance to this compound.

Potential Signaling Pathways for this compound Resistance

resistance_pathways cluster_influx_efflux Drug Transport cluster_inactivation Drug Modification cluster_target_modification Target Alteration porin Porin Channel (Reduced Expression/Mutation) antibiotic This compound porin->antibiotic Blocked entry efflux Efflux Pump (Upregulation/Mutation) enzyme Inactivating Enzyme (e.g., transferase, hydrolase) target Cellular Target of this compound (e.g., ribosome, DNA gyrase) target_mutation Target Mutation target->target_mutation Mutation leads to reduced binding target_mutation->antibiotic Prevents binding antibiotic->porin Entry into cell antibiotic->efflux Efflux out of cell antibiotic->enzyme Enzymatic degradation antibiotic->target Binding to target

Caption: Potential mechanisms of bacterial resistance to this compound.

References

Troubleshooting inconsistent results in Glucosylquestiomycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glucosylquestiomycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this novel antibiotic. Given that this compound is a relatively recent discovery, this guide is based on established principles for natural product and ansamycin antibiotic research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a novel N-glucopyranoside of questiomycin A.[1] While its precise molecular targets are still under extensive investigation, it has demonstrated both antibacterial activity against Gram-positive and Gram-negative bacteria and cytotoxic effects against cell lines such as U937.[1] Like other ansamycin antibiotics, it is hypothesized to interact with key cellular processes, but further target identification studies are required for a definitive mechanism.[2][3]

Q2: What is the stability of this compound in solution?

A2: The stability of this compound in various solvents and buffer systems has not been extensively published. As a general precaution for natural products, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If storing stock solutions, aliquot and store at -80°C, protected from light. Degradation may be a source of inconsistent results.

Q3: How should I prepare my this compound stock solution?

A3: Based on its chemical structure, this compound is likely soluble in organic solvents such as DMSO or ethanol. For cell-based assays, a high-concentration stock in DMSO is common. Ensure the final concentration of the solvent in your experimental media is non-toxic to the cells (typically <0.5%).

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cytotoxicity IC50 Values

You may observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based cytotoxicity assays across replicate experiments.

Possible Causes and Solutions:

  • Cell Health and Passage Number:

    • Question: Are you using cells that are healthy and within a consistent, low passage number range?

    • Answer: Cellular responses can change with high passage numbers. Always use cells from a reliable source and maintain a consistent passage number for all related experiments.

  • Inconsistent Seeding Density:

    • Question: Is the initial cell seeding density identical across all wells and experiments?

    • Answer: Variations in cell number at the start of the experiment will lead to variability in the final readout. Ensure thorough cell counting and a homogenous cell suspension before plating.

  • Compound Stability:

    • Question: Are you using freshly prepared dilutions of this compound for each experiment?

    • Answer: The compound may degrade upon storage or after dilution in aqueous media. Prepare fresh serial dilutions from a frozen stock for each assay.

  • Edge Effects in Microplates:

    • Question: Are you observing higher variability in the outer wells of your microplates?

    • Answer: "Edge effects" due to uneven evaporation are a common issue. To mitigate this, avoid using the outermost wells for experimental data points; instead, fill them with sterile media or buffer.

ExperimentIC50 (µM) - InconsistentNotesIC50 (µM) - ConsistentNotes
15.2High passage cells4.8Low passage cells, fresh dilutions
212.8Uneven cell seeding5.1Consistent seeding, plate edges unused
38.5Used old dilutions4.9Fresh dilutions from new stock
Issue 2: Poor Reproducibility in Antibacterial Assays (MIC values)

You may be experiencing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against your bacterial strains.

Possible Causes and Solutions:

  • Inoculum Density:

    • Question: Is the bacterial inoculum standardized for every experiment?

    • Answer: The density of the bacterial suspension is critical for reproducible MIC results. Standardize your inoculum to a 0.5 McFarland standard for each assay.

  • Compound Precipitation:

    • Question: Have you observed any precipitation of this compound in the culture medium?

    • Answer: The compound may have limited solubility in aqueous broth. Visually inspect your dilution series for any signs of precipitation. If observed, consider using a different solvent or adding a solubilizing agent that does not affect bacterial growth.

  • Bacterial Growth Phase:

    • Question: Are you consistently using bacteria from the same growth phase?

    • Answer: Bacteria in different growth phases (e.g., lag vs. exponential) can exhibit different susceptibilities to antibiotics. Always prepare your inoculum from a fresh overnight culture in the exponential growth phase.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Readout: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Hypothetical Signaling Pathway

G This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Binds/Inhibits MEK MEK CellSurfaceReceptor->MEK Inhibits ERK ERK MEK->ERK Inhibits Apoptosis Apoptosis ERK->Apoptosis Promotes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assay

G A Seed Cells in 96-well Plate C Treat Cells and Incubate A->C B Prepare this compound Dilutions B->C D Add MTT Reagent C->D E Add Solubilization Buffer D->E F Read Absorbance E->F G Calculate IC50 F->G G Start Inconsistent IC50 Results CheckCells Check Cell Health & Passage Number Start->CheckCells CheckPlating Review Cell Seeding Protocol Start->CheckPlating CheckCompound Assess Compound Stability Start->CheckCompound SolutionCells Use Low Passage Cells CheckCells->SolutionCells SolutionPlating Ensure Homogenous Cell Suspension CheckPlating->SolutionPlating SolutionCompound Use Fresh Dilutions CheckCompound->SolutionCompound

References

Technical Support Center: Enhancing the Bioavailability of Glucosylquestiomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glucosylquestiomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low in vivo efficacy with this compound despite good in vitro activity. What are the potential causes?

A1: Low in vivo efficacy, despite potent in vitro activity, often points to poor oral bioavailability. The primary factors affecting bioavailability are a drug's aqueous solubility and its permeability across the intestinal epithelium. Based on its chemical structure, this compound (C18H18N2O7) possesses a hydrophilic glucose moiety, suggesting it likely has adequate aqueous solubility[1][2]. Therefore, the investigation should focus on two primary hypotheses:

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall.

  • Active Efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps, such as P-glycoprotein (P-gp).

To determine the root cause, we recommend performing an in vitro intestinal permeability assay, such as the Caco-2 permeability assay.

Q2: How can we determine if this compound has low permeability or is an efflux pump substrate?

A2: A bidirectional Caco-2 permeability assay is the industry-standard method to assess a compound's intestinal permeability and identify if it is a substrate for efflux transporters[3][4]. This assay measures the rate of transport across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that mimics the intestinal barrier) in two directions:

  • Apical (A) to Basolateral (B): Mimics absorption from the gut into the bloodstream.

  • Basolateral (B) to Apical (A): Mimics efflux from the bloodstream back into the gut.

By comparing the apparent permeability coefficients (Papp) in both directions, an efflux ratio (ER) is calculated (ER = Papp(B-A) / Papp(A-B)).

  • An ER > 2 suggests that the compound is subject to active efflux[3].

  • A low Papp(A-B) value generally indicates low passive permeability.

Q3: Based on the Caco-2 assay results, what strategies can we employ?

A3: The appropriate strategy depends on the experimental outcome:

  • If Low Permeability is the issue (Low Papp, ER < 2): Focus on methods that enhance passage across the intestinal barrier. Promising strategies include formulation into nanoparticle systems (e.g., Solid Lipid Nanoparticles) or developing a prodrug with enhanced lipophilicity[5][6].

  • If Active Efflux is the issue (ER > 2): The primary strategy is the co-administration of an efflux pump inhibitor (EPI) . Alternatively, nanoparticle formulations can sometimes help bypass efflux mechanisms[7][8].

  • If Both are issues (Low Papp, ER > 2): A combination approach may be necessary, such as encapsulating this compound in a nanoparticle system that also includes an EPI.

Troubleshooting Guides & Methodologies

Issue 1: Characterizing and Overcoming Low Intestinal Permeability

This guide will walk you through determining the permeability of this compound and suggest strategies if it is found to be low.

Caption: Workflow for diagnosing and addressing the cause of poor bioavailability.

This protocol provides a general framework for assessing the intestinal permeability of this compound.

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture for 18-22 days to allow differentiation into a polarized monolayer[3].

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm²[9]. The permeability of a paracellular marker like Lucifer yellow should also be assessed to confirm tight junction integrity[3].

  • Assay Procedure:

    • Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4[10].

    • For A -> B transport: Add the dosing solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.

    • For B -> A transport: Add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours)[10].

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis & Calculation:

    • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation[3]: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver compartment (mol/s)

      • A = Surface area of the insert (cm²)

      • C₀ = Initial concentration in the donor compartment (mol/cm³)

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

The following table illustrates how to present and interpret Caco-2 data. Control compounds with known permeability characteristics should be included.

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
Antipyrine (High Perm.)25.024.50.98High
Atenolol (Low Perm.)0.50.61.2Low
Talinolol (P-gp Substrate)1.215.613.0Low (due to efflux)
This compound (Hypothetical) 0.8 1.1 1.38 Low

In this hypothetical example, this compound shows low intrinsic permeability but is not a significant substrate for efflux, suggesting it may be a BCS Class III compound.

Encapsulating this compound in SLNs can enhance its absorption by protecting it from degradation and facilitating transport across the intestinal epithelium.

This is a widely used method for preparing SLNs[11][12].

  • Preparation of Phases:

    • Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve a predetermined amount of this compound in the molten lipid.

    • Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion[12].

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles at 500-1500 bar)[12]. The high shear forces reduce the emulsion droplets to the nanometer scale.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid droplets solidify, forming SLNs with this compound encapsulated within the solid matrix.

  • Characterization:

    • Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

G cluster_prep Phase Preparation cluster_process Processing cluster_final Final Product Lipid Prepare Lipid Phase: Melt Lipid + Dissolve This compound Homogenize High-Shear Homogenization (Forms Pre-emulsion) Lipid->Homogenize Aqueous Prepare Aqueous Phase: Heat Water + Surfactant Aqueous->Homogenize HPH High-Pressure Homogenization (Forms Nanoemulsion) Homogenize->HPH Cool Cooling and Solidification (Forms SLNs) HPH->Cool Characterize Characterize SLNs: - Size & PDI - Zeta Potential - Encapsulation Efficiency Cool->Characterize

Caption: Experimental workflow for preparing Solid Lipid Nanoparticles (SLNs).

A prodrug approach involves chemically modifying this compound to create a more lipophilic derivative that can cross the intestinal membrane more easily. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, releasing the active this compound.

G Start This compound (Parent Drug) Design Identify Promoieties (e.g., esters, amino acids) to increase lipophilicity Start->Design Synthesize Synthesize Prodrug Candidates Design->Synthesize Evaluate Evaluate Prodrugs: - Solubility & Stability - Permeability (Caco-2) - Enzymatic Conversion Rate Synthesize->Evaluate Select Select Lead Prodrug Candidate Evaluate->Select End In Vivo Bioavailability Studies Select->End G cluster_lumen cluster_cell Intestinal Epithelial Cell cluster_blood Drug_out This compound Drug_in This compound Drug_out->Drug_in EPI EPI EffluxPump Efflux Pump (e.g., P-gp) EPI->EffluxPump Inhibition EffluxPump->Drug_out Efflux Drug_in->EffluxPump Absorbed Absorption Drug_in->Absorbed Increased Net Transport

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Glucosylquestiomycin and Questiomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a detailed comparison of the antibacterial activity of Glucosylquestiomycin and its parent compound, questiomycin. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the available data, experimental methodologies, and potential mechanisms of action for these two phenoxazine compounds.

Introduction to this compound and Questiomycin

This compound is a novel N-glucopyranoside derivative of questiomycin A, first isolated from the culture broth of Microbispora sp. TP-A0184.[1] Both compounds belong to the phenoxazine class of antibiotics, which are known for their broad-spectrum biological activities. While questiomycin A has been studied for its antibacterial, algicidal, and cytotoxic effects, the antibacterial profile of its glycosylated form, this compound, is of significant interest for potential therapeutic applications. This guide aims to collate and present the existing data to facilitate a clear comparison of their antibacterial efficacy.

Quantitative Antibacterial Activity

This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Unfortunately, specific MIC values from this initial discovery have not been published, precluding a detailed quantitative comparison at this time.

Questiomycin A , on the other hand, has been evaluated against a limited selection of bacterial species. The available data on its MIC values are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Questiomycin A against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Mycobacterium scrofulaceum2.8
Mycobacterium marinum11.3
Mycobacterium intracellulare5.6
Mycobacterium tuberculosis>45
Mycobacterium smegmatis>45
Mycobacterium kansasii>45
Mycobacterium fortuitum>45
Escherichia coliInactive
Pseudomonas aeruginosaInactive
Salmonella typhimuriumInactive
Staphylococcus aureusInactive
Listeria monocytogenesInactive

Note: The term "Inactive" indicates that no significant antibacterial activity was observed at the tested concentrations.

Based on the available data, questiomycin A demonstrates selective activity against certain species of Mycobacterium, while showing limited to no activity against other common Gram-positive and Gram-negative bacteria. The lack of specific MIC values for this compound prevents a direct comparison of potency. Further research is critically needed to establish the MICs of this compound against a broad panel of clinically relevant bacteria to enable a comprehensive assessment of its antibacterial spectrum and potency relative to questiomycin A.

Experimental Protocols

The determination of antibacterial activity for these compounds generally follows established microbiological methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Strain Inoculation & Incubation Inoculation Inoculation of Microtiter Plate with Bacteria and Compound Bacterial_Culture->Inoculation Compound_Preparation Test Compound Serial Dilution Compound_Preparation->Inoculation Incubation Incubation of Microtiter Plate Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Detailed Method for Broth Microdilution Assay:

  • Bacterial Strain Preparation: A pure culture of the test bacterial strain is grown in a suitable broth medium overnight at the optimal temperature. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Test Compound Preparation: The test compound (this compound or questiomycin) is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using the appropriate growth medium to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (bacteria and medium only) and a sterility control (medium only), are also prepared.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanism of Action

The precise molecular mechanisms of antibacterial action for this compound and questiomycin have not been fully elucidated. However, as members of the phenoxazine class of antibiotics, their activity is likely related to the planar phenoxazine ring system.

Proposed Signaling Pathway Involvement

Mechanism_of_Action cluster_entry Cellular Entry cluster_target Molecular Target Interaction cluster_effect Downstream Effects Compound Phenoxazine Compound (this compound / Questiomycin) Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Diffusion/Transport Cellular_Uptake Cellular Uptake Cell_Membrane->Cellular_Uptake Intercalation Intercalation into DNA Cellular_Uptake->Intercalation DNA Bacterial DNA DNA->Intercalation Replication_Inhibition Inhibition of DNA Replication Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Intercalation->Transcription_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

A proposed mechanism of action for phenoxazine antibiotics, involving DNA intercalation.

A commonly proposed mechanism for phenoxazine antibiotics is the intercalation of the planar aromatic ring system between the base pairs of DNA. This interaction can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death. The addition of a glucose moiety in this compound may influence its cellular uptake, solubility, and interaction with the molecular target, potentially altering its antibacterial activity compared to questiomycin. However, further experimental evidence is required to confirm this hypothesis.

Conclusion and Future Directions

The available evidence indicates that both this compound and questiomycin are bioactive compounds with antibacterial properties. Questiomycin A has demonstrated selective activity against certain Mycobacterium species. While this compound is known to be active against both Gram-positive and Gram-negative bacteria, a lack of quantitative MIC data currently hinders a direct and comprehensive comparison of its antibacterial efficacy with that of questiomycin A.

To fully assess the therapeutic potential of this compound and to understand the impact of glycosylation on the antibacterial activity of questiomycin, future research should prioritize:

  • Determination of the MIC values of this compound against a broad and diverse panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

  • Direct, side-by-side comparative studies of the antibacterial activity of this compound and questiomycin A using standardized methodologies.

  • Elucidation of the specific molecular targets and mechanisms of action for both compounds to understand the basis of their antibacterial effects.

Such studies will be invaluable for guiding further drug development efforts and for determining the potential clinical utility of these phenoxazine antibiotics.

References

Validating the Mechanism of Action of Glucosylquestiomycin in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosylquestiomycin, a novel antibiotic isolated from Microbispora sp., has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] While the precise mechanism of action for this glycosylated phenoxazine compound has not been definitively elucidated in publicly available literature, its structural components suggest potential pathways for its antibacterial effects. This guide provides a comparative analysis of the plausible mechanisms of action for this compound against established antibiotic classes, supported by experimental data for these alternatives.

Proposed Mechanisms of Action for this compound

Based on the known activities of its structural relatives, two primary mechanisms of action are proposed for this compound:

  • Cell Membrane and Cell Wall Disruption: The aglycone of this compound is questiomycin A. A closely related compound, questin, has been shown to disrupt the cell wall and membrane of Vibrio harveyi. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. It is plausible that this compound exerts a similar effect.

  • DNA Intercalation: The core structure of questiomycin A is a phenoxazine ring. Phenoxazine derivatives are known to act as DNA intercalating agents. This mode of action involves the insertion of the planar phenoxazine moiety between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to bacteriostasis or bactericidal effects.

Comparison with Alternative Antibiotic Classes

To provide a framework for validating the mechanism of this compound, we compare its hypothetical actions with three well-characterized antibiotic classes: fluoroquinolones (DNA synthesis inhibitors), penicillins (cell wall synthesis inhibitors), and aminoglycosides (protein synthesis inhibitors).

Quantitative Performance Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected alternative antibiotics against common Gram-positive and Gram-negative bacteria. Note: Specific MIC data for this compound is not currently available in the public domain. The data for Questin against Vibrio harveyi is included for context.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (Gram-positive)

AntibioticMechanism of ActionMIC Range (µg/mL)
This compound Proposed: Cell Membrane Disruption / DNA Intercalation Data Not Available
CiprofloxacinDNA Gyrase/Topoisomerase IV Inhibitor0.25 - 1
PenicillinPeptidoglycan Synthesis Inhibitor≤ 0.125 - 24
Gentamicin30S Ribosomal Subunit Inhibitor0.235 - 8

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli (Gram-negative)

AntibioticMechanism of ActionMIC Range (µg/mL)
This compound Proposed: Cell Membrane Disruption / DNA Intercalation Data Not Available
CiprofloxacinDNA Gyrase/Topoisomerase IV Inhibitor≤ 0.06 - ≥ 4
PenicillinPeptidoglycan Synthesis InhibitorGenerally resistant
Gentamicin30S Ribosomal Subunit Inhibitor0.002 - 64

Table 3: Minimum Inhibitory Concentration (MIC) of Questin against Vibrio harveyi (Gram-negative)

CompoundMIC (µg/mL)
QuestinData not specified in abstract

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of this compound, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight and dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the antibiotic at which no visible turbidity (bacterial growth) is observed.

Cell Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents.

Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer.

  • NPN Addition: Add NPN, a fluorescent dye that fluoresces in a hydrophobic environment, to the bacterial suspension.

  • Treatment: Add different concentrations of this compound to the bacterial suspension.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that NPN has entered the damaged cell membrane.

DNA Intercalation Assay

This assay determines if a compound can insert itself between the base pairs of DNA.

Protocol: DNA Unwinding Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA and a DNA topoisomerase I in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture to allow for topoisomerase activity.

  • Reaction Termination: Stop the reaction and deproteinize the sample.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalating agents will cause the unwinding of supercoiled DNA, leading to a change in its electrophoretic mobility.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_mic MIC Determination cluster_membrane Membrane Permeability Assay cluster_dna DNA Intercalation Assay Prepare this compound Dilutions Prepare this compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare this compound Dilutions->Prepare Bacterial Inoculum Inoculate and Incubate Inoculate and Incubate Prepare Bacterial Inoculum->Inoculate and Incubate Determine MIC Determine MIC Inoculate and Incubate->Determine MIC Prepare Bacterial Culture Prepare Bacterial Culture Add NPN Dye Add NPN Dye Prepare Bacterial Culture->Add NPN Dye Treat with this compound Treat with this compound Add NPN Dye->Treat with this compound Measure Fluorescence Measure Fluorescence Treat with this compound->Measure Fluorescence Prepare DNA and Topoisomerase Prepare DNA and Topoisomerase Add this compound Add this compound Prepare DNA and Topoisomerase->Add this compound Incubate Incubate Add this compound->Incubate Analyze by Gel Electrophoresis Analyze by Gel Electrophoresis Incubate->Analyze by Gel Electrophoresis

Caption: Experimental workflow for validating the mechanism of action.

Signaling_Pathways cluster_membrane Proposed Mechanism 1: Membrane Disruption cluster_dna Proposed Mechanism 2: DNA Intercalation Glucosylquestiomycin_mem This compound Membrane Bacterial Cell Membrane/Wall Glucosylquestiomycin_mem->Membrane interacts with Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Death_mem Cell Death Leakage->Death_mem Glucosylquestiomycin_dna This compound DNA Bacterial DNA Glucosylquestiomycin_dna->DNA binds to Intercalation Intercalation DNA->Intercalation Replication_Inhibition Inhibition of DNA Replication Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Intercalation->Transcription_Inhibition Death_dna Cell Death/Growth Inhibition Replication_Inhibition->Death_dna Transcription_Inhibition->Death_dna

Caption: Proposed signaling pathways for this compound's action.

Logical_Relationship This compound This compound Questin Questin (related aglycone) This compound->Questin structurally related to Phenoxazine Phenoxazine Core This compound->Phenoxazine contains Membrane_Disruption Membrane Disruption Questin->Membrane_Disruption suggests DNA_Intercalation DNA Intercalation Phenoxazine->DNA_Intercalation suggests

Caption: Logical relationship of this compound to its proposed mechanisms.

References

A Comparative Analysis of Glucosylquestiomycin Cytotoxicity in Normal vs. Cancer Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data specifically detailing a comparative analysis of Glucosylquestiomycin cytotoxicity in normal versus cancer cells is limited. This guide will therefore provide a comprehensive framework and standardized methodologies for conducting such a comparative analysis, drawing upon established principles of cytotoxicity testing and cancer research. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.

The selective induction of cell death in cancerous cells while sparing normal, healthy cells is a primary goal in the development of targeted cancer therapies.[1][2] This guide outlines the experimental protocols and data presentation necessary to evaluate the differential cytotoxic effects of a compound, using this compound as a placeholder, on malignant and non-malignant cell lines.

Data Presentation: Comparative Cytotoxicity

A crucial aspect of evaluating a potential anti-cancer agent is quantifying its cytotoxic potency. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this purpose.[3][4] The following table provides a template for presenting IC50 values, which should be determined through robust experimental assays. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a more favorable therapeutic window.[5]

Table 1: Comparative IC50 Values of this compound (Hypothetical Data)

Cell LineTypeThis compound IC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer156.7
MDA-MB-231Breast Cancer1010.0
A549Lung Cancer254.0
HepG2Liver Cancer185.6
MCF-10ANormal Breast100-
BEAS-2BNormal Lung100-
THLE-2Normal Liver100-

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[6][7]

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding:

    • Culture selected cancer and normal cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include untreated control wells and solvent control wells.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time is a critical variable and should be optimized for each cell line.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Normal & Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway: Intrinsic Apoptosis

Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death.[8] The intrinsic (or mitochondrial) pathway is a common mechanism activated by cellular stress, such as that induced by a cytotoxic compound.[9] Understanding whether this compound activates this pathway in cancer cells is key to elucidating its mechanism of action.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade drug This compound bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax_bak Bax/Bak (Pro-apoptotic) drug->bax_bak Activates bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis signaling pathway.

References

Comparative Analysis of Cross-Resistance Potential: A Guide for Glucosylquestiomycin and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the potential for cross-resistance between the novel antibiotic Glucosylquestiomycin and other existing antimicrobial agents. Due to the limited specific research on this compound's cross-resistance profile, this document outlines the theoretical basis for such studies, presents hypothetical experimental data for illustrative purposes, and provides detailed protocols for conducting future investigations.

Introduction to this compound and Cross-Resistance

This compound is a novel N-glucopyranoside of questiomycin A, an antibiotic belonging to the phenoxazinone class.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as yeasts.[1] Understanding the potential for cross-resistance is crucial in the development of any new antimicrobial agent. Cross-resistance occurs when a single mechanism confers resistance to multiple drugs, potentially limiting the clinical utility of a new antibiotic in environments where resistance to other drugs is already prevalent.[2]

Putative Mechanism of Action of Phenoxazinones

The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from studies on its parent compound, Questiomycin A, and other phenoxazinone antibiotics. Evidence suggests that phenoxazinones may possess multiple mechanisms of action, which could potentially slow the development of resistance.[3]

Potential mechanisms include:

  • Interference with Melanin Biosynthesis: Some phenoxazinones have been shown to inhibit melanogenesis, suggesting an interaction with melanin production pathways.[4]

  • Induction of Apoptosis: Studies have indicated that these compounds can induce apoptosis in cancer cells through the activation of signaling pathways such as ERK and JNK, and the generation of reactive oxygen species (ROS).[5]

  • Inhibition of Aromatase and Sulfatases: Questiomycin A has been found to inhibit these enzymes.[]

The presence of the phenoxazinone chromophore is considered essential for the biological activity of this class of compounds.[4]

Hypothetical Cross-Resistance Study: this compound

The following sections detail a hypothetical study to assess the cross-resistance profile of this compound.

Experimental Protocols

Objective: To determine if resistance to common antimicrobial agents confers cross-resistance to this compound in a panel of clinically relevant bacterial strains.

1. Bacterial Strains:

  • A panel of well-characterized laboratory strains and clinical isolates with known resistance mechanisms to various antibiotic classes (e.g., beta-lactams, aminoglycosides, quinolones, macrolides, glycopeptides).

  • Include susceptible wild-type strains of the same species as controls (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis).

2. Antimicrobial Agents:

  • This compound (test agent)

  • A selection of representative antibiotics from different classes:

    • Beta-lactams: Methicillin, Ceftazidime

    • Aminoglycosides: Gentamicin, Amikacin

    • Quinolones: Ciprofloxacin, Levofloxacin

    • Macrolides: Erythromycin, Azithromycin

    • Glycopeptides: Vancomycin

    • Tetracyclines: Tetracycline

3. Minimum Inhibitory Concentration (MIC) Determination:

  • The MIC of this compound and the panel of comparator antibiotics will be determined for all bacterial strains using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Briefly, serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plates are incubated at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

4. Selection of Resistant Mutants:

  • Spontaneous resistant mutants to each of the comparator antibiotics will be selected by plating a high-density bacterial culture (e.g., 10^9 to 10^10 CFU) onto agar plates containing the antibiotic at concentrations 4x, 8x, and 16x the MIC of the susceptible parent strain.

  • Colonies that grow after 48-72 hours of incubation are subcultured on antibiotic-containing plates to confirm the resistance phenotype.

5. Cross-Resistance Testing:

  • The MIC of this compound will be determined for the selected resistant mutants.

  • A significant increase (e.g., ≥4-fold) in the MIC of this compound for a resistant mutant compared to its susceptible parent strain would indicate cross-resistance.

Data Presentation: Hypothetical MIC Values

The following table presents hypothetical data from a cross-resistance study of this compound against a panel of Staphylococcus aureus strains.

Strain IDResistance PhenotypeMechanism of Resistance (Hypothetical)Methicillin MIC (µg/mL)Gentamicin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)This compound MIC (µg/mL) Fold-change in this compound MIC
SA-WTWild-Type Susceptible-10.50.252 -
SA-MRSAMethicillin-ResistantmecA gene>2560.50.252 1
SA-GentRGentamicin-ResistantAminoglycoside-modifying enzyme1640.254 2
SA-CipRCiprofloxacin-ResistantgyrA mutation10.5322 1
SA-MDRMulti-Drug ResistantEfflux pump overexpression>2561612816 8

Interpretation of Hypothetical Data: In this example, the methicillin-resistant and ciprofloxacin-resistant strains do not show cross-resistance to this compound. The gentamicin-resistant strain shows a minor (2-fold) increase in the MIC of this compound. However, the multi-drug resistant strain with a hypothesized efflux pump overexpression exhibits a significant (8-fold) increase in the MIC of this compound, suggesting potential cross-resistance mediated by this mechanism.

Experimental Workflow

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_selection Resistant Mutant Selection cluster_cross_resistance Cross-Resistance Assessment bacterial_strains Bacterial Strains (Wild-Type & Resistant) mic_determination Broth Microdilution MIC Testing bacterial_strains->mic_determination antimicrobial_agents Antimicrobial Agents (this compound & Comparators) antimicrobial_agents->mic_determination resistant_selection Select for Resistance to Comparator Antibiotics mic_determination->resistant_selection  Baseline MICs data_analysis Data Analysis (Compare MICs, Calculate Fold-Change) mic_determination->data_analysis  Wild-Type MICs cross_resistance_mic Determine this compound MIC for Resistant Mutants resistant_selection->cross_resistance_mic  Resistant Mutants cross_resistance_mic->data_analysis

Hypothetical workflow for a cross-resistance study.

Discussion and Future Directions

The potential for cross-resistance to this compound will largely depend on its specific molecular target(s) and its susceptibility to general resistance mechanisms such as efflux pumps and enzymatic inactivation. If this compound indeed has multiple targets, as is suggested for some phenoxazinones, the likelihood of pre-existing single-target resistance mechanisms conferring high-level resistance may be reduced.

Future research should focus on:

  • Elucidating the precise mechanism of action of this compound.

  • Conducting comprehensive cross-resistance studies as outlined above against a broad panel of clinical isolates with diverse and well-characterized resistance mechanisms.

  • Investigating the potential for development of de novo resistance to this compound and characterizing the genetic basis of any observed resistance.

By systematically evaluating the cross-resistance profile of this compound, the scientific community can better anticipate its potential clinical efficacy and strategically position it in the current landscape of antimicrobial therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Glucosylquestiomycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Glucosylquestiomycin, an antibiotic, requires careful consideration for its disposal to mitigate risks such as the development of antibiotic-resistant bacteria and environmental contamination.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, based on general best practices for antibiotic and chemical waste management.

Hazard and Safety Overview

Table 1: Summary of Potential Hazards and Handling Precautions

Hazard CategoryDescriptionRecommended Precautions
Human Health May cause skin, eye, and respiratory irritation.[3] Inhalation of dusts should be avoided.[4]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[4]
Environmental Harmful to aquatic life.[4] Contributes to antibiotic resistance.[1]Do not release into the environment.[4] Dispose of as hazardous chemical waste.[1]
Chemical Combustible.[4] Hazardous decomposition products may include carbon and nitrogen oxides.[5]Store in a tightly closed, dry place.[4] Avoid ignition sources.

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Approved hazardous chemical waste container, clearly labeled.

  • Sealable plastic bag.[6]

  • Inert absorbent material (e.g., vermiculite, sand).

Procedure:

  • Risk Assessment and Preparation:

    • Conduct a risk assessment for the disposal process.

    • Ensure a designated area for waste handling is clean and uncluttered.

    • Don appropriate PPE before handling the compound.

  • Handling of Pure Compound (Solid Waste):

    • If dealing with the pure solid compound, carefully transfer it into a designated and clearly labeled hazardous waste container.

    • Avoid generating dust.[4]

    • If any spills occur, collect the material using an inert absorbent material and place it in the waste container.[4]

  • Handling of Solutions (Liquid Waste):

    • Aqueous solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.

    • Do not dispose of solutions down the drain.[1][4]

    • For small residual amounts in containers, rinse the container with a suitable solvent (e.g., water or as recommended for the experimental solvent) and collect the rinsate in the hazardous waste container.

  • Disposal of Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a sealed plastic bag and then into the solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by thoroughly rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure area until it is collected by a licensed chemical waste disposal service.

    • Follow all institutional and local regulations for hazardous waste disposal.[1][7] The primary recommended disposal method is incineration at a licensed facility.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_form Assess Waste Form cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_end Final Disposal start Identify this compound Waste assess_form Solid or Liquid? start->assess_form solid_waste Pure Compound or Contaminated Labware assess_form->solid_waste Solid liquid_waste Aqueous Solution or Organic Solvent assess_form->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid storage Store in Designated Secure Area collect_solid->storage collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->storage disposal Arrange for Professional Disposal (e.g., Incineration) storage->disposal

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship. Always consult your institution's specific guidelines for hazardous waste management.[1]

References

Personal protective equipment for handling Glucosylquestiomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Glucosylquestiomycin. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of this potent compound.

Hazard Identification and Risk Assessment

This compound is a derivative of Questiomycin A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety profile is extrapolated from its structural analog, Questiomycin A, and general knowledge of cytotoxic compounds. Questiomycin A is classified as hazardous, and therefore, this compound should be handled with extreme caution.

Hazard Classifications for the Structural Analog (Questiomycin A) [1]

Hazard ClassGHS Classification
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)

Toxicological Data for Questiomycin A [1]

TestResultSpecies
Intraperitoneal LD50200 mg/kgMouse

Due to its cytotoxic potential, this compound should be treated as a potent compound. For such substances with limited toxicological data, an Occupational Exposure Band (OEB) approach is recommended to assign control strategies.[2] Given the hazards of its analog, a high level of containment is warranted.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound

Protection TypeRecommended EquipmentRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes or aerosol generation.[4]Protects against accidental splashes to the eyes and face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment enclosure. For higher-risk procedures, a powered air-purifying respirator (PAPR) is recommended.[5]Prevents inhalation of the powdered compound.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs. For large-scale operations or in case of a spill, a chemical-resistant suit may be necessary.[3]Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn when handling large quantities or in the event of a spill.Protects feet from spills and falling objects.

Glove Selection and Performance

The choice of glove material is critical. While nitrile gloves offer good resistance to a range of chemicals, it is crucial to consult manufacturer-specific permeation and degradation data for the solvents being used.[6] Factors such as glove thickness and movement can significantly impact breakthrough times.[6][7]

Glove Permeation and Degradation Ratings (General Guidance) [8]

RatingBreakthrough TimePermeation RateDegradation
Excellent (E) > 480 minutes< 0.9 µg/cm²/minNo significant change
Good (G) > 240 minutes< 90 µg/cm²/minMinor physical changes
Fair (F) > 60 minutes< 900 µg/cm²/minModerate physical changes
Poor (P) < 30 minutes< 9000 µg/cm²/minSignificant physical changes
Not Recommended (NR) < 15 minutes> 9000 µg/cm²/minSevere degradation

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is necessary to minimize the risk of exposure during handling and disposal of this compound.

Step-by-Step Handling Procedure for Powdered this compound

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a certified chemical fume hood or a glove box isolator is used for all manipulations of the powder.[5][9]

    • Gather all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

  • Weighing and Reconstitution:

    • Perform all weighing operations within a containment device, such as a ventilated balance enclosure or a fume hood.

    • Use dedicated spatulas and weighing boats.

    • To minimize dust generation, gently handle the container of this compound.

    • If reconstituting, add the solvent slowly to the powder to avoid aerosolization.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the remaining PPE in a designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, wipes, weighing paper, disposable lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all contaminated liquid waste in a sealed, shatter-resistant container that is clearly labeled as hazardous waste.

  • Sharps:

    • Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow and Procedural Diagrams

The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., scale, duration, procedure) start->assess_risk powder_handling Handling Powder? assess_risk->powder_handling solution_handling Handling Solution? powder_handling->solution_handling No high_risk_powder High Risk (e.g., large quantity, aerosol generation) powder_handling->high_risk_powder Yes low_risk_powder Low Risk (e.g., small quantity, contained) powder_handling->low_risk_powder Yes high_risk_solution High Risk (e.g., splashing potential) solution_handling->high_risk_solution Yes low_risk_solution Low Risk (e.g., closed system) solution_handling->low_risk_solution No ppe_high_powder Required PPE: - Double Nitrile Gloves - Goggles & Face Shield - PAPR - Chemical Resistant Suit high_risk_powder->ppe_high_powder ppe_low_powder Required PPE: - Double Nitrile Gloves - Goggles - N95 Respirator - Disposable Lab Coat low_risk_powder->ppe_low_powder ppe_high_solution Required PPE: - Double Nitrile Gloves - Goggles & Face Shield - Disposable Lab Coat high_risk_solution->ppe_high_solution ppe_low_solution Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat low_risk_solution->ppe_low_solution end Proceed with Experiment ppe_high_powder->end ppe_low_powder->end ppe_high_solution->end ppe_low_solution->end

Caption: PPE selection workflow based on risk assessment.

Handling_Disposal_Procedure Handling and Disposal Procedure for this compound start Start: Prepare for Experiment don_ppe Don Appropriate PPE start->don_ppe work_in_containment Work in a Certified Containment Device don_ppe->work_in_containment weigh_reconstitute Weigh and/or Reconstitute This compound work_in_containment->weigh_reconstitute perform_experiment Perform Experiment weigh_reconstitute->perform_experiment decontaminate_equipment Decontaminate Equipment and Work Surfaces perform_experiment->decontaminate_equipment segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate_equipment->segregate_waste package_waste Package Waste in Labeled, Sealed Containers segregate_waste->package_waste doff_ppe Doff PPE Correctly package_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Arrange for Hazardous Waste Disposal wash_hands->dispose_waste end End of Procedure dispose_waste->end

Caption: Step-by-step procedure for handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.